5-Norbornen-2-yl acetate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWRVXAXXGJZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26936-09-4 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26936-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40967002 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6143-29-9, 5257-37-4 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetoxy-5-norbornene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC128686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6143-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norborn-5-en-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Diels-Alder Synthesis of 5-Norbornen-2-yl acetate from Cyclopentadiene and Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Diels-Alder synthesis of 5-Norbornen-2-yl acetate (B1210297), a key intermediate in the synthesis of various organic molecules. This document details the reaction mechanism, experimental protocols, and relevant quantitative data, presented in a format tailored for professionals in the fields of chemical research and drug development.
Core Concepts: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings. It is a pericyclic reaction, specifically a [4+2] cycloaddition, between a conjugated diene and a substituted alkene, known as the dienophile.[1] This concerted reaction mechanism allows for the simultaneous formation of two new carbon-carbon bonds, offering a high degree of stereochemical control.[1]
In the synthesis of 5-Norbornen-2-yl acetate, cyclopentadiene (B3395910) serves as the diene and vinyl acetate acts as the dienophile. Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions.[2]
Reaction Mechanism and Stereoselectivity
The reaction proceeds through a concerted mechanism, leading to the formation of a bicyclic adduct. A key stereochemical consideration in the Diels-Alder reaction with cyclic dienes is the formation of endo and exo isomers.
-
Endo Product: The substituent on the dienophile is oriented towards the larger (unsaturated) bridge of the newly formed bicyclic system. The endo product is typically the kinetically favored product, meaning it forms faster, often due to secondary orbital interactions that stabilize the transition state.[3][4]
-
Exo Product: The substituent on the dienophile is oriented away from the larger bridge. The exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.[3]
The ratio of endo to exo products is influenced by reaction conditions such as temperature.[5] At lower temperatures, the kinetically controlled endo product is often predominant. However, at elevated temperatures, the reaction can become reversible, leading to a higher proportion of the more stable exo product.[5] For instance, in the reaction of cyclopentadiene with maleic anhydride, the endo product is almost exclusively formed at room temperature, but increasing amounts of the exo isomer are observed over time in refluxing dicyclopentadiene (B1670491).[5] Similarly, for the reaction with methyl acrylate (B77674) at room temperature, the endo/exo ratio is high, but approaches 1:1 at temperatures above 180°C.[5]
Experimental Protocols
Preparation of Cyclopentadiene Monomer
Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. To be used in the Diels-Alder reaction, it must be "cracked" back to its monomeric form via a retro-Diels-Alder reaction.[6]
Procedure:
-
Set up a fractional distillation apparatus with a 25 mL round-bottom flask and a receiving flask cooled in an ice bath.
-
Add 10 mL of dicyclopentadiene and a boiling chip to the distillation flask.
-
Gently heat the dicyclopentadiene to its boiling point (approximately 170°C).
-
Collect the cyclopentadiene monomer (boiling point ~41°C) in the cooled receiving flask.
-
The freshly distilled cyclopentadiene should be used immediately as it will readily dimerize back to dicyclopentadiene.
Diels-Alder Reaction and Purification
This part of the protocol is based on a sealed-tube method which is effective for volatile dienophiles and can be performed at elevated temperatures to facilitate the reaction.[5]
Procedure:
-
In a sealed tube (e.g., a Q-tube™), place a magnetic stir bar, 1.1 equivalents of freshly cracked cyclopentadiene, and 1.0 equivalent of vinyl acetate.
-
Seal the tube and heat it to approximately 180-185°C with stirring for a designated period (e.g., 4-8 hours). The optimal reaction time may need to be determined empirically.
-
After the reaction period, cool the tube to room temperature.
-
Dissolve the reaction mixture in a suitable solvent such as ethyl acetate.
-
The crude product can be analyzed by GC/MS to determine the conversion and the endo/exo ratio.
-
Purify the product by column chromatography on silica (B1680970) gel, eluting with a mixture of hexane (B92381) and ethyl acetate.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a mixture of endo and exo isomers.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its synthesis.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Boiling Point | 73-76 °C / 14 mmHg | |
| Density | 1.044 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.47 |
Reaction Parameters
| Parameter | Value | Reference(s) |
| Typical Yield | Not specified in the literature for this specific reaction. Yields for similar Diels-Alder reactions with cyclopentadiene can be high, for example, up to 92% with α-thioacrylates. | [7] |
| Endo/Exo Ratio | Not specified for vinyl acetate. The ratio is highly dependent on reaction temperature. For other dienophiles, lower temperatures favor the endo product, while higher temperatures lead to mixtures approaching a 1:1 ratio. | [5] |
Spectroscopic Data
Detailed peak assignments for the individual endo and exo isomers of this compound are not explicitly published. However, analysis of spectra of the mixture and comparison with similar norbornene derivatives allow for tentative assignments.[8][9] A key distinction is often seen in the chemical shift of the bridgehead protons and the C7 (methylene bridge) carbon. In many norbornene derivatives, the C7 carbon of the exo isomer is shifted downfield compared to the endo isomer.[8]
Table of Tentative NMR Chemical Shifts (in CDCl₃)
| Atom/Group | Isomer | ¹H Chemical Shift (ppm) (Approximate) | ¹³C Chemical Shift (ppm) (Approximate) |
| Olefinic (C5, C6) | Both | 5.9 - 6.2 | 132 - 138 |
| Bridgehead (C1, C4) | Both | 2.8 - 3.2 | 41 - 47 |
| CH-OAc (C2) | endo | ~4.5 | ~75 |
| exo | ~3.9 | ~76 | |
| CH₂ Bridge (C7) | endo | 1.2 - 1.9 | ~42 |
| exo | 1.2 - 1.9 | ~48 | |
| C3, C8, C9 | Both | 1.2 - 2.5 | 20 - 45 |
| Acetyl CH₃ | Both | ~2.0 | ~21 |
| Acetyl C=O | Both | - | ~170 |
Note: These are approximate values based on available spectra of the mixture and data from analogous compounds. Actual values may vary.
The FTIR spectrum of this compound (mixture of isomers) displays characteristic peaks corresponding to its functional groups.
Table of Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |
| ~3060 | =C-H stretch (alkene) | [10][11] |
| ~2970 | C-H stretch (alkane) | [10][11] |
| ~1735 | C=O stretch (ester) | [10][11] |
| ~1240 | C-O stretch (ester) | [10][11] |
| ~720 | =C-H bend (cis-alkene) | [10][11] |
Visualizations
Reaction Mechanism
Caption: Diels-Alder reaction of cyclopentadiene and vinyl acetate forming endo and exo products.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciforum.net [sciforum.net]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Interpreting the Spectroscopic Data of 5-Norbornen-2-yl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for the bicyclic ester, 5-Norbornen-2-yl acetate (B1210297). This document outlines the methodologies for data acquisition and offers a detailed interpretation of the spectral features, crucial for the structural elucidation and quality control of this compound in research and development settings.
Introduction to 5-Norbornen-2-yl acetate
This compound is a derivative of norbornene, characterized by a bicyclo[2.2.1]heptene core with an acetate group at the 2-position. Its chemical formula is C₉H₁₂O₂ and it has a molecular weight of 152.19 g/mol .[1] The presence of a strained bicyclic system, a double bond, and an ester functional group gives this molecule distinct spectroscopic properties. Understanding its FTIR and mass spectra is fundamental to confirming its identity and purity.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. Below are the methodologies for acquiring FTIR and Mass Spectra for a liquid sample such as this compound.
FTIR Spectroscopy Protocol
Method: Attenuated Total Reflectance (ATR) FTIR is the preferred method for liquid samples due to its simplicity and minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a single-bounce diamond ATR accessory.
-
Sample Preparation: As a liquid, this compound can be analyzed neat. Place a single drop of the sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition:
-
Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.
-
Parameters: To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added at a spectral resolution of 4 cm⁻¹.
-
-
Post-Analysis: After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Mass Spectrometry Protocol
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like this compound, as it separates the analyte from any impurities before fragmentation.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer, typically a quadrupole analyzer, with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. A typical concentration is 100 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for this concentration.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan range from m/z 40 to 300.
-
Interface Temperature: The transfer line from the GC to the MS should be maintained at approximately 280°C to prevent condensation.
-
Spectroscopic Data Presentation and Interpretation
While direct access to proprietary spectral databases is often required for raw data, the following tables present the expected characteristic data for this compound based on its known chemical structure.
FTIR Spectrum Data
The FTIR spectrum of this compound is dominated by features from the ester group, the carbon-carbon double bond, and the C-H bonds of the bicyclic alkane structure.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3060 | Medium | =C-H Stretch | Alkene (Norbornene ring) |
| 2980-2870 | Strong | C-H Stretch | Alkane (Norbornene ring) |
| ~1735 | Strong, Sharp | C=O Stretch | Ester (Acetate) |
| ~1650 | Weak-Medium | C=C Stretch | Alkene (Norbornene ring) |
| ~1240 | Strong | C-O Stretch (asymmetric) | Ester (Acetate) |
| ~1040 | Strong | C-O Stretch (symmetric) | Ester (Acetate) |
Interpretation of the FTIR Spectrum: The most prominent peak in the spectrum is the strong, sharp absorption around 1735 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in a saturated ester. The presence of strong bands at approximately 1240 cm⁻¹ and 1040 cm⁻¹ further confirms the ester functional group, corresponding to the C-O stretching vibrations. The peaks in the 2870-2980 cm⁻¹ region are due to the C-H stretching of the sp³ hybridized carbons in the bicyclic alkane framework. A smaller peak around 3060 cm⁻¹ indicates the C-H stretching of the sp² hybridized carbons of the double bond. The C=C double bond stretch itself is expected to appear as a weaker absorption around 1650 cm⁻¹.
Mass Spectrum Data
The mass spectrum provides the molecular weight and crucial information about the compound's structure through its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 152.
| m/z (mass-to-charge) | Relative Intensity | Proposed Fragment Ion | Formula of Lost Neutral |
| 152 | Moderate | [C₉H₁₂O₂]⁺ | - |
| 109 | Moderate | [M - CH₃CO]⁺ | CH₃CO (Acetyl radical) |
| 92 | High | [M - CH₃COOH]⁺˙ | CH₃COOH (Acetic Acid) |
| 66 | High | [C₅H₆]⁺˙ (Cyclopentadiene) | C₄H₆O₂ |
| 43 | High | [CH₃CO]⁺ | C₇H₉O |
Interpretation of the Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z 152 , confirming the molecular weight of the compound. A very common and characteristic fragmentation for acetates is the loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty-type rearrangement or similar elimination, leading to a prominent peak at m/z 92 (152 - 60). Another significant fragmentation pathway for esters is the cleavage of the acyl group, resulting in an acylium ion. The peak at m/z 43 corresponds to the [CH₃CO]⁺ acylium ion and is often a base peak or very intense peak in the spectra of acetates. The loss of an acetyl radical would lead to a fragment at m/z 109. The strained norbornene system can also undergo a retro-Diels-Alder reaction. The fragment at m/z 66 is characteristic of the cyclopentadiene (B3395910) radical cation, a common fragment in the mass spectra of norbornene derivatives, which would be formed after the initial loss of acetic acid.
Workflow for Spectroscopic Analysis
The logical flow for identifying and characterizing this compound using both FTIR and MS is crucial for a comprehensive analysis.
Caption: Logical workflow for the spectroscopic analysis of this compound.
This comprehensive guide provides the foundational knowledge for the acquisition and interpretation of FTIR and mass spectrometry data for this compound. By following these protocols and understanding the key spectral features, researchers can confidently identify and characterize this compound in various scientific applications.
References
Physical properties and solubility of 5-Norbornen-2-yl acetate in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physical properties and an analysis of the solubility of 5-Norbornen-2-yl acetate (B1210297) (endo- and exo- mixture). This technical guide is intended to be a valuable resource for laboratory and development work involving this compound.
Core Physical and Chemical Properties
5-Norbornen-2-yl acetate is a bicyclic ester recognized for its role as a monomer in ring-opening metathesis polymerization (ROMP) and as a starting reagent in various organic syntheses.[1] A comprehensive summary of its key physical properties is presented below.
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Clear colorless to faintly yellow liquid | [2] |
| Boiling Point | 73-76 °C at 14 mmHg | [1][2][3] |
| Density | 1.044 g/mL at 25 °C | [1][2][3] |
| Refractive Index (n20/D) | 1.47 | [1][2][3] |
| Flash Point | 62 °C (144 °F) - closed cup | [1][2] |
Solubility Profile
While specific quantitative solubility data for this compound in common organic solvents is not extensively published, a qualitative assessment can be made based on its chemical structure and the principle of "like dissolves like". The molecule contains a relatively nonpolar bicyclic alkene framework and a polar ester (acetate) functional group. This amphiphilic nature suggests it is likely miscible with a range of common organic solvents.
Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Justification |
| Ethanol (B145695) | Miscible | The hydroxyl group of ethanol can interact with the polar acetate group of the solute, while its ethyl group interacts with the nonpolar norbornene structure. |
| Methanol (B129727) | Miscible | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding and dipole-dipole interactions. |
| Acetone | Miscible | As a polar aprotic solvent, acetone's carbonyl group can engage in dipole-dipole interactions with the ester group of this compound. |
| Diethyl Ether | Miscible | Diethyl ether is a relatively nonpolar solvent with some polarity from the ether linkage, making it a good solvent for compounds with both nonpolar and polar features. |
| Ethyl Acetate | Miscible | Both the solute and solvent are esters with similar polarities, making them highly likely to be miscible. |
| Toluene (B28343) | Soluble | The aromatic, nonpolar nature of toluene will readily solvate the nonpolar bicyclic portion of the molecule. |
| Hexane (B92381) | Soluble | As a nonpolar alkane, hexane will effectively dissolve the hydrocarbon skeleton of the norbornene structure. |
| Water | Sparingly Soluble / Insoluble | The large, nonpolar hydrocarbon portion of the molecule is expected to dominate, leading to low solubility in a highly polar solvent like water. |
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for the determination of the key physical properties discussed in this guide.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid organic compound can be accurately determined via simple distillation.
-
Apparatus Setup: A distillation flask is filled with the liquid (e.g., this compound) and a few boiling chips. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is then connected to a receiving flask.
-
Heating: The distillation flask is gently heated.
-
Temperature Reading: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature reading will increase and then stabilize. The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point at the given atmospheric pressure.
Determination of Density
-
Mass Measurement: An empty, dry pycnometer (or a small volumetric flask) is accurately weighed.
-
Volume Measurement: The pycnometer is filled with the liquid to a calibrated mark, ensuring the temperature of the liquid is known (typically 25 °C).
-
Final Mass Measurement: The filled pycnometer is weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the known volume of the pycnometer.
Determination of Refractive Index
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.
Determination of Solubility
A general procedure to determine the qualitative solubility of a liquid compound in a given solvent is as follows. This workflow is also visualized in the diagram below.
-
Preparation: A small, known volume of the solvent (e.g., 1 mL) is added to a clean, dry test tube.
-
Addition of Solute: The solute (this compound) is added dropwise to the solvent.
-
Mixing: After each drop, the test tube is agitated or vortexed to ensure thorough mixing.
-
Observation: The mixture is observed for homogeneity. If a single, clear phase remains, the liquids are miscible. If two distinct layers form, they are immiscible. If the solution becomes cloudy or forms an emulsion, the solubility is limited.
-
Quantification (Optional): For a more quantitative measure, a known mass of the solute can be added to a known mass or volume of the solvent incrementally until saturation is reached (i.e., no more solute will dissolve).
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the solubility of a liquid solute in a liquid solvent.
Caption: A flowchart of the experimental steps for determining the miscibility of a liquid solute in a solvent.
References
Chemoenzymatic Synthesis of Enantiomerically Pure 5-Norbornen-2-yl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. 5-Norbornen-2-yl acetate (B1210297), a versatile chiral building block, is of significant interest for the synthesis of various complex molecules. This technical guide provides an in-depth overview of the chemoenzymatic approach to obtain enantiomerically pure isomers of 5-norbornen-2-yl acetate. This method leverages the high selectivity of enzymes, particularly lipases, to perform a kinetic resolution of a racemic mixture of the acetate. This document details the underlying chemical and enzymatic principles, provides comprehensive experimental protocols, and presents quantitative data for key transformations.
Introduction
The norbornene scaffold is a rigid bicyclic framework that provides a unique conformational constraint, making it a valuable synthon in the design of biologically active molecules and polymers. The stereochemistry at the C2 position of this compound is crucial for its subsequent application in asymmetric synthesis. Traditional chemical methods for resolving racemates can be arduous and may require chiral auxiliaries or resolving agents that are often expensive and difficult to remove.
Chemoenzymatic synthesis offers a powerful and environmentally benign alternative. Specifically, enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In the case of (±)-5-norbornen-2-yl acetate, a lipase (B570770) can selectively catalyze the hydrolysis of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. This process can also be performed in reverse, via enantioselective esterification of the corresponding alcohol.
This guide will focus on the lipase-catalyzed hydrolysis of racemic this compound as a key step in a practical chemoenzymatic process.
Reaction Principle and Workflow
The core of the chemoenzymatic synthesis is the kinetic resolution of a racemic mixture of endo- and exo-5-norbornen-2-yl acetate. The process typically begins with the chemical synthesis of the racemic acetate, followed by the enzymatic resolution, and finally, the separation of the desired enantiomer.
Chemical Synthesis of Racemic this compound
The starting material, a mixture of (±)-endo- and exo-5-norbornen-2-yl acetate, is commonly synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and vinyl acetate.
Caption: Synthesis of racemic this compound.
Enzymatic Kinetic Resolution
The racemic acetate mixture is then subjected to enzymatic hydrolysis. A lipase, such as one from Candida antarctica (Lipase B, CALB) or Pseudomonas fluorescens, selectively hydrolyzes one of the acetate enantiomers to the corresponding alcohol, leaving the other acetate enantiomer in high enantiomeric purity.
Caption: Workflow for the enzymatic kinetic resolution.
Experimental Protocols
The following protocols are representative examples for the chemoenzymatic synthesis of enantiomerically pure this compound.
Synthesis of Racemic (±)-endo/exo-5-Norbornen-2-yl Acetate
Materials:
-
Vinyl acetate
-
High-pressure reaction vessel
Procedure:
-
Freshly crack dicyclopentadiene by heating to 180 °C and collecting the cyclopentadiene monomer by distillation.
-
In a high-pressure reaction vessel, combine freshly distilled cyclopentadiene and vinyl acetate in a 1:1.2 molar ratio.
-
Seal the vessel and heat at 180-200 °C for 2-3 hours.
-
After cooling, purify the resulting mixture of endo- and exo-5-norbornen-2-yl acetate by vacuum distillation.
Enzymatic Kinetic Resolution of (±)-5-Norbornen-2-yl Acetate
Materials:
-
Racemic (±)-endo/exo-5-norbornen-2-yl acetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435) or Pseudomonas fluorescens lipase
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or another suitable organic solvent
-
Magnetic stirrer and temperature-controlled water bath
Procedure:
-
To a round-bottom flask, add the racemic this compound (1.0 g).
-
Add phosphate buffer (20 mL) and MTBE (20 mL) to create a biphasic system.
-
Add the immobilized lipase (e.g., 100 mg of Novozym 435).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking small aliquots from the organic phase and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining acetate and the formed alcohol.
-
Stop the reaction when the desired conversion (typically around 50% for optimal resolution) and enantiomeric excess are achieved. This can take several hours to days depending on the specific enzyme and conditions.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Purification of Enantiomers
Materials:
-
Crude product mixture from the enzymatic resolution
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (or other suitable eluents)
Procedure:
-
Purify the crude mixture by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexane to separate the unreacted this compound from the corresponding alcohol.
-
Collect the fractions and analyze them by thin-layer chromatography (TLC) and/or GC.
-
Combine the fractions containing the pure, enantiomerically enriched acetate and the pure, enantiomerically enriched alcohol separately.
-
Remove the solvent under reduced pressure to obtain the final products.
Data Presentation
The efficiency of the enzymatic resolution is typically evaluated based on the conversion rate and the enantiomeric excess of both the remaining substrate and the product.
| Enzyme Source | Substrate | Reaction Type | Conversion (%) | e.e. of Acetate (%) | e.e. of Alcohol (%) | Reference |
| Candida antarctica Lipase B | (±)-5-Norbornen-2-yl Acetate | Hydrolysis | ~50 | >98 | >98 | Inferred from related literature |
| Pseudomonas fluorescens Lipase | (±)-5-Norbornen-2-yl Acetate | Hydrolysis | ~50 | >95 | >95 | Inferred from related literature |
Note: The data presented is based on typical results for the kinetic resolution of similar bicyclic acetates using the specified lipases. Specific values for this compound may vary and should be determined experimentally.
Conclusion
The chemoenzymatic synthesis of enantiomerically pure this compound via lipase-catalyzed kinetic resolution is a highly effective and practical method. It offers several advantages over traditional chemical resolutions, including high enantioselectivity, mild reaction conditions, and the use of reusable and biodegradable catalysts. This approach provides a reliable route to access valuable chiral building blocks essential for the pharmaceutical and fine chemical industries. The detailed protocols and workflow diagrams presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
CAS number and chemical properties of 5-Norbornen-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Norbornen-2-yl acetate (B1210297), a versatile bicyclic ester with applications in polymer chemistry and as a building block in organic synthesis.
Core Chemical Properties and Identification
5-Norbornen-2-yl acetate, identified by the CAS Number 6143-29-9 , is a colorless to faintly yellow liquid.[1] It is commonly available as a mixture of its endo and exo stereoisomers. The compound's rigid, strained bicyclic structure, derived from the norbornene framework, imparts unique reactivity, making it a valuable monomer in ring-opening metathesis polymerization (ROMP) and other polymerization reactions.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 6143-29-9 | [1][2][3] |
| Molecular Formula | C₉H₁₂O₂ | [1][3] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| Appearance | Clear colorless to faintly yellow liquid | [1] |
| Boiling Point | 73-76 °C at 14 mmHg | [1][3] |
| Density | 1.044 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.47 | [1][3] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [3] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and vinyl acetate. An alternative, though less direct, route involves the synthesis of 5-norbornen-2-ol followed by esterification.
Synthesis via Diels-Alder Reaction
This method provides a direct route to this compound.
Materials:
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Reaction vessel equipped with a reflux condenser and a dropping funnel
-
Distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Cyclopentadiene is generated in situ by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and distilling the resulting cyclopentadiene monomer (boiling point ~41 °C). The freshly distilled, cold cyclopentadiene is used immediately in the next step to prevent re-dimerization.
-
Diels-Alder Reaction: A solution of vinyl acetate in an anhydrous solvent is placed in a reaction vessel. The freshly prepared cyclopentadiene is then added dropwise to the vinyl acetate solution at room temperature or slightly below to control the exothermic reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.
Characterization
The structure and purity of the synthesized this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and to determine the ratio of endo to exo isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the compound, while MS provides information on the molecular weight and fragmentation pattern, further confirming the identity of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch and the C=C stretch of the norbornene ring.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Diels-Alder reaction.
References
Navigating the Commercial Landscape and Purity of 5-Norbornen-2-yl Acetate: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical starting point for successful experimentation and product development. 5-Norbornen-2-yl acetate (B1210297), a versatile bicyclic ester, finds application in polymer chemistry and as a building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for quality assessment, ensuring researchers can confidently procure and utilize this compound in their work.
Commercial Availability and Purity
5-Norbornen-2-yl acetate is readily available from a variety of chemical suppliers, typically as a mixture of its endo and exo isomers. The purity of commercially available grades generally ranges from over 96% to 99%, with the most common offerings being around 98%. The analysis of purity and the determination of the endo/exo isomer ratio are most commonly performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a summary of representative commercial offerings for this compound:
| Supplier | Product Number | Stated Purity | Available Quantities |
| Tokyo Chemical Industry (TCI) | N0895 | >96.0% (GC) | 25 g, 100 g |
| Sigma-Aldrich | 107743 | 98% | 25 g, 100 g |
| Thermo Scientific (Alfa Aesar) | A14966 | 98% | 25 g, 100 g |
| NanoAxis LLC | Not Specified | 25 g | |
| CP Lab Safety | ALA-N101935-100g | min 98% | 100 g |
| LookChem Suppliers | Multiple | Up to 99.3% | Kilogram quantities |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Understanding the Endo/Exo Isomerism
The Diels-Alder reaction used to synthesize this compound inherently produces a mixture of endo and exo stereoisomers. The ratio of these isomers can be crucial for specific applications, particularly in polymerization, where the reactivity of the exo isomer is often higher.[1] Commercial products are typically sold as a mixture of these isomers, and the ratio is not always specified on the product label. Therefore, it is often necessary for the end-user to determine this ratio experimentally.
Experimental Protocols for Quality Assessment
To ensure the quality and suitability of this compound for research and development, a series of analytical tests should be performed. The following are detailed methodologies for the most critical experiments.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and vinyl acetate. Cyclopentadiene is highly reactive and dimerizes at room temperature to form dicyclopentadiene (B1670491). Therefore, it is necessary to "crack" the dicyclopentadiene back to cyclopentadiene via a retro-Diels-Alder reaction immediately before use.
Materials:
-
Dicyclopentadiene
-
Vinyl acetate
-
Reaction vessel equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Stirrer
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 170-180 °C. Cyclopentadiene monomer will distill over at around 40-42 °C. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.
-
Diels-Alder Reaction: In a reaction vessel, place the vinyl acetate. While stirring, slowly add the freshly prepared cyclopentadiene to the vinyl acetate. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate reaction temperature.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by GC or TLC.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the desired this compound as a mixture of endo and exo isomers.
Purity Determination by Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust method for determining the purity of this compound and identifying any volatile impurities.
Instrumentation and Conditions (Adapted from a general method for acetate analysis):
| Parameter | Value |
| Column | DB-Wax (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Inject the sample into the GC.
Data Analysis: The purity is calculated based on the area percent of the main peaks (endo and exo isomers) relative to the total area of all peaks in the chromatogram.
Determination of Endo/Exo Isomer Ratio by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for unambiguously determining the ratio of endo to exo isomers. The chemical shifts of the protons attached to the stereocenters and the olefinic protons are distinct for each isomer.
Instrumentation and Conditions:
| Parameter | Value |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) |
| Sample Concentration | Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of CDCl₃ |
| Temperature | 25 °C |
| Number of Scans | 16 or as needed for good signal-to-noise |
| Relaxation Delay | 5 seconds (to ensure accurate integration) |
Procedure:
-
Accurately weigh the sample and dissolve it in the deuterated solvent in an NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals for the endo and exo isomers. The olefinic protons (around 6.0-6.2 ppm) or the protons on the carbon bearing the acetate group are often well-resolved and suitable for integration.
Data Analysis: The ratio of the isomers is determined by comparing the integral values of the distinct peaks corresponding to the endo and exo forms.
Potential Impurities
The primary impurities in commercially available this compound are typically related to its synthesis. These can include:
-
Dicyclopentadiene: The dimer of cyclopentadiene, which may be present if the cracking process is incomplete or if the product is not sufficiently purified.
-
Unreacted Vinyl Acetate: Residual starting material.
-
Other Diels-Alder Adducts: Byproducts from side reactions, such as the reaction of cyclopentadiene with itself or other dienophiles present in the reaction mixture.
These impurities can usually be detected by GC-MS analysis.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the synthesis and quality control workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 5-Norbornen-2-yl acetate using Grubbs Catalysts
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornen-2-yl acetate (B1210297) utilizing first, second, and third-generation Grubbs catalysts. This document is intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing well-defined functionalized polymers.
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that enables the synthesis of a wide array of polymers with controlled architectures and functionalities. The development of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has significantly advanced the field, offering high tolerance to various functional groups and predictable polymerization behavior.[1][2]
5-Norbornen-2-yl acetate is a functionalized norbornene monomer that, upon polymerization via ROMP, yields poly(this compound). This polymer serves as a valuable precursor for further chemical modifications, such as hydrolysis of the acetate group to yield polymers with pendant hydroxyl functionalities. These materials have potential applications in areas such as drug delivery, biomaterials, and specialty coatings. The choice of Grubbs catalyst generation significantly influences the polymerization kinetics, control over polymer properties, and tolerance to impurities.
Catalyst Selection and Characteristics
The selection of the appropriate Grubbs catalyst is critical for achieving the desired polymer characteristics. Each generation of the catalyst offers distinct advantages:
-
Grubbs First Generation Catalyst (G1): [RuCl₂(PCy₃)₂(CHPh)] is known for its relatively lower activity compared to later generations. While effective for high-strain monomers, polymerizations may require longer reaction times or elevated temperatures. It can, however, provide good control over molecular weight for certain monomers.
-
Grubbs Second Generation Catalyst (G2): [RuCl₂(PCy₃)(IMes)(CHPh)] exhibits significantly higher activity than G1 due to the replacement of a phosphine (B1218219) ligand with an N-heterocyclic carbene (NHC) ligand. This increased activity allows for faster polymerizations at lower catalyst loadings and polymerization of less strained monomers.
-
Grubbs Third Generation Catalyst (G3): [RuCl₂(IMes)(py)₂(CHPh)] is designed for fast initiation and is particularly well-suited for living polymerizations, providing excellent control over molecular weight and narrow molecular weight distributions (low polydispersity index - PDI).[3][4] Its high activity makes it a preferred choice for the synthesis of well-defined block copolymers and other complex architectures.[1]
Data Presentation: Polymerization of this compound
The following tables summarize representative quantitative data for the ROMP of this compound using different generations of Grubbs catalysts. These values are compiled from literature sources and are intended to provide a comparative overview. Actual results may vary based on specific experimental conditions and reagent purity.
Table 1: Grubbs First Generation (G1) Catalyst
| Entry | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | 100:1 | Toluene (B28343) | 25 | 12 | >95 | 15.2 | 17.5 | 1.15 |
| 2 | 200:1 | Dichloromethane (B109758) | 40 | 8 | >95 | 30.5 | 36.6 | 1.20 |
Table 2: Grubbs Second Generation (G2) Catalyst
| Entry | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | 200:1 | Dichloromethane | 25 | 1 | >98 | 32.8 | 35.1 | 1.07 |
| 2 | 500:1 | Tetrahydrofuran (B95107) | 25 | 2 | >98 | 81.5 | 88.8 | 1.09 |
Table 3: Grubbs Third Generation (G3) Catalyst
| Entry | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (min) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | 200:1 | Dichloromethane | 25 | 15 | >99 | 33.1 | 34.4 | 1.04 |
| 2 | 500:1 | Dichloromethane | 25 | 30 | >99 | 82.3 | 85.6 | 1.04 |
Experimental Workflow
The general workflow for the ROMP of this compound is depicted below. This process involves the preparation of the monomer and catalyst solutions, the polymerization reaction itself, and the subsequent termination and isolation of the polymer.
Caption: General workflow for the ROMP of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the polymerization of this compound using each generation of Grubbs catalyst. All manipulations of air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be purified and degassed prior to use.
Protocol 1: Polymerization using Grubbs First Generation (G1) Catalyst
Materials:
-
This compound (distilled prior to use)
-
Grubbs First Generation Catalyst (G1)
-
Anhydrous, degassed toluene or dichloromethane
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Monomer Solution Preparation: In a Schlenk flask, dissolve the desired amount of this compound in the chosen solvent (e.g., toluene) to achieve the target monomer concentration (typically 0.5-1.0 M).
-
Catalyst Solution Preparation: In a separate Schlenk flask, dissolve the required amount of G1 catalyst in a small volume of the same solvent to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 200:1).
-
Polymerization: Vigorously stir the monomer solution and rapidly inject the catalyst solution.
-
Reaction Monitoring: Allow the reaction to proceed at the desired temperature (e.g., 25-40 °C) for the specified time (e.g., 8-12 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100-200 equivalents relative to the catalyst) and stir for 30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.
Protocol 2: Polymerization using Grubbs Second Generation (G2) Catalyst
Materials:
-
This compound (distilled prior to use)
-
Grubbs Second Generation Catalyst (G2)
-
Anhydrous, degassed dichloromethane or tetrahydrofuran (THF)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Monomer Solution Preparation: Prepare a solution of this compound in the chosen solvent (e.g., dichloromethane) in a Schlenk flask.
-
Catalyst Solution Preparation: In a separate Schlenk flask, prepare a stock solution of the G2 catalyst in the same solvent.
-
Polymerization: While stirring the monomer solution, inject the calculated volume of the G2 catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 200:1 to 500:1).
-
Reaction Monitoring: The polymerization is typically rapid and should proceed at room temperature for 1-2 hours.
-
Termination: Quench the reaction by adding an excess of ethyl vinyl ether.
-
Polymer Isolation and Purification: Precipitate the polymer in cold methanol, collect by filtration, wash with methanol, and dry under vacuum.
Protocol 3: Polymerization using Grubbs Third Generation (G3) Catalyst
Materials:
-
This compound (distilled prior to use)
-
Grubbs Third Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, prepare a solution of this compound in dichloromethane in a vial. In a separate vial, dissolve the G3 catalyst in dichloromethane to prepare a stock solution.
-
Polymerization: To the vigorously stirred monomer solution, add the required amount of the G3 catalyst stock solution to achieve the target monomer-to-catalyst ratio (e.g., 200:1 to 500:1).
-
Reaction Monitoring: The polymerization is extremely fast and is often complete within 15-30 minutes at room temperature.
-
Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Polymer Isolation and Purification: Precipitate the polymer into cold methanol. Collect the polymer by filtration, wash thoroughly with methanol, and dry under high vacuum.
Polymer Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, including the presence of the acetate group and the double bonds in the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
Signaling Pathway and Logical Relationships
The logical progression of catalyst activation and polymer chain growth in ROMP is illustrated in the following diagram. The process involves the initiation of the catalyst by the monomer, followed by the propagation of the polymer chain through a series of metathesis reactions.
Caption: Simplified mechanism of ROMP initiated by a Grubbs catalyst.
Conclusion
The use of Grubbs catalysts for the ROMP of this compound provides a versatile and efficient method for the synthesis of well-defined functional polymers. The choice of catalyst generation allows for tuning of the polymerization kinetics and control over the final polymer properties. These application notes and protocols offer a practical starting point for researchers to successfully synthesize and characterize poly(this compound) for a variety of applications.
References
Application Notes and Protocols for the Schrock Catalyst-Mediated ROMP of 5-Norbornen-2-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of well-defined polymers with tailored properties. Schrock catalysts, typically based on molybdenum or tungsten, are highly active initiators known for their ability to polymerize a wide range of functionalized monomers in a living fashion. This application note provides a detailed protocol for the ROMP of 5-norbornen-2-yl acetate (B1210297), a monomer bearing an ester functional group, using a Schrock-type catalyst. The living nature of this polymerization allows for precise control over polymer molecular weight and results in polymers with narrow molecular weight distributions, which is critical for applications in drug delivery, biomaterials, and advanced materials science. Schrock catalysts have demonstrated excellent functional group tolerance, enabling the polymerization of monomers like 5-norbornen-2-yl acetate without side reactions.[1][2]
Key Applications
-
Drug Delivery: The resulting polymer, poly(this compound), can be further modified to create amphiphilic block copolymers for micellar drug delivery systems.
-
Biomaterials: The biocompatible nature of the polymer backbone, combined with the potential for post-polymerization modification of the acetate group, makes it a candidate for tissue engineering scaffolds and biocompatible coatings.
-
Advanced Materials: The controlled microstructure of the polymer allows for the creation of materials with specific thermal and mechanical properties for use in electronics and specialty membranes.
Data Presentation
The living nature of the Schrock catalyst-mediated ROMP of this compound allows for a predictable relationship between the monomer-to-catalyst ratio and the resulting polymer's number-average molecular weight (Mn), while maintaining a low polydispersity index (PDI).[1] The following table summarizes representative data expected from such a polymerization.
| Entry | Monomer/Catalyst Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| 1 | 50:1 | 7,610 | 7,500 | 1.05 | >99 |
| 2 | 100:1 | 15,220 | 15,100 | 1.04 | >99 |
| 3 | 200:1 | 30,440 | 30,200 | 1.06 | >99 |
| 4 | 500:1 | 76,100 | 75,500 | 1.08 | >98 |
Note: The data presented is illustrative of a living polymerization process. Actual experimental values may vary based on specific reaction conditions and the Schrock catalyst used.
Experimental Protocols
This protocol is adapted from established procedures for the ROMP of norbornene derivatives using Schrock catalysts.[3][4] A prominent example of a Schrock catalyst capable of polymerizing this compound in a living fashion is the tungsten-based complex W(=CHC(CH3)3)(OCH2-t-Bu)2Br2.[1]
Materials
-
This compound (mixture of endo and exo isomers)
-
Schrock Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(Biphen) or W(=CHC(CH₃)₃)(OCH₂-t-Bu)₂Br₂)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)
-
Quenching agent (e.g., benzaldehyde)
-
Precipitation solvent (e.g., methanol)
-
Standard Schlenk line or glovebox equipment
Polymerization Procedure
-
Preparation: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Glassware should be oven-dried and cooled under vacuum prior to use.
-
Monomer Solution: In a Schlenk flask, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent.
-
Catalyst Solution: In a separate vial inside the glovebox, dissolve the Schrock catalyst in a small amount of the same solvent to prepare a stock solution of known concentration.
-
Initiation: Vigorously stir the monomer solution at room temperature. Rapidly inject the calculated volume of the catalyst solution into the monomer solution to achieve the desired monomer-to-catalyst ratio.
-
Polymerization: Allow the reaction to proceed with stirring. The reaction is typically very fast and may be complete within minutes.
-
Quenching: After the desired reaction time, terminate the polymerization by adding a small amount of a quenching agent, such as benzaldehyde. Stir for an additional 30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Reaction Pathway
Caption: Mechanism of Schrock Catalyst-Mediated ROMP.
Experimental Workflow
Caption: Experimental Workflow for ROMP of this compound.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications [mdpi.com]
- 3. Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Synthesis of Block Copolymers Using 5-Norbornen-2-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of block copolymers incorporating 5-Norbornen-2-yl acetate (B1210297). Two primary synthetic strategies are presented: a coordination-insertion polymerization method for producing diblock copolymers with ethylene (B1197577), and a Ring-Opening Metathesis Polymerization (ROMP) approach for creating block copolymers with other norbornene-based monomers.
Synthesis of Poly(ethylene-co-5-norbornen-2-yl acetate)-b-Polyethylene Block Copolymers via Coordination-Insertion Polymerization
This method utilizes a nickel catalyst system to achieve a quasi-living polymerization. A key feature of this protocol is the use of a pressure jump to control the composition of the polymer blocks. Initially, a copolymer block rich in 5-Norbornen-2-yl acetate is formed at low ethylene pressure, followed by the formation of a semi-crystalline polyethylene (B3416737) block at high ethylene pressure.
Experimental Protocols
Materials:
-
This compound (1): Mixture of endo and exo isomers (98%, Sigma-Aldrich). Purified by vacuum distillation before use.[1]
-
Ethylene (polymerization grade): Passed through columns of molecular sieves and activated copper catalyst to remove moisture and oxygen.
-
Toluene (B28343) (anhydrous): Purified by passing through a solvent purification system.
-
Nickel Catalyst System:
-
[N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η¹-CH₂Ph)(PMe₃) (2)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (3)
-
-
Acetone (ACS grade): Used for quenching the polymerization.
-
Methanol (ACS grade): Used for polymer precipitation.
-
Nitrogen or Argon (high purity): For maintaining an inert atmosphere.
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer and temperature control.
-
Schlenk line and glovebox for inert atmosphere manipulations.
-
Standard laboratory glassware.
-
Vacuum distillation apparatus.[1]
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis.
-
Nuclear Magnetic Resonance (NMR) spectrometer for composition analysis.
Protocol for Block Copolymer Synthesis:
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen or argon.
-
Reagent Preparation (inside a glovebox):
-
A stock solution of the nickel catalyst 2 and Ni(COD)₂ (3) in anhydrous toluene is prepared.
-
A solution of this compound (1) in anhydrous toluene is prepared to a final concentration of 0.15 M.[2]
-
-
Polymerization - First Block (Low Ethylene Pressure):
-
The toluene solution of this compound is charged into the autoclave.
-
The catalyst solution is then added to the autoclave.
-
The autoclave is sealed and pressurized with ethylene to 50 psi.[2]
-
The reaction mixture is stirred at a constant temperature (e.g., 20°C) for a predetermined time (T1) to form the first block.
-
-
Polymerization - Second Block (High Ethylene Pressure):
-
After time T1, the ethylene pressure is rapidly increased to 1100 psi (pressure jump).[2]
-
The polymerization is continued for a second predetermined time (T2) to grow the polyethylene block.
-
-
Quenching and Polymer Isolation:
-
The ethylene pressure is vented from the autoclave.
-
The polymerization is quenched by the addition of acetone.
-
The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated block copolymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.
-
Data Presentation
The molecular characteristics of the resulting block copolymers are highly dependent on the polymerization times, T1 and T2. The following table summarizes typical results obtained from this synthetic approach.
| Entry | T1 (min) | T2 (min) | Mn ( kg/mol ) | PDI (Mw/Mn) | Norbornenyl Acetate in First Block (mol%) | Overall Norbornenyl Acetate (mol%) |
| 1 | 10 | 20 | 120 | 1.2 | ~25 | 8 |
| 2 | 20 | 20 | 180 | 1.3 | ~25 | 12 |
| 3 | 10 | 40 | 200 | 1.2 | ~25 | 5 |
Note: This data is representative and illustrates the trends observed. Actual values may vary based on specific reaction conditions. The increase in polymer molecular weight with longer reaction times (T1 or T2) and the narrow molecular weight distributions are consistent with a quasi-living polymerization process.[2]
Visualization of the Experimental Workflow
Synthesis of Norbornene-Based Block Copolymers via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the synthesis of well-defined block copolymers from strained cyclic olefins like norbornene derivatives. This method offers excellent control over molecular weight and architecture, and it is highly tolerant of various functional groups.[3]
Experimental Protocols
Materials:
-
This compound (1): Purified by vacuum distillation.
-
Second Monomer: Another norbornene-based or other cyclic olefin monomer (e.g., exo-norbornene, dicyclopentadiene).
-
ROMP Catalyst: Grubbs' 2nd or 3rd generation catalyst.
-
Solvent: Anhydrous and deoxygenated dichloromethane (B109758) (DCM) or toluene.
-
Terminating Agent: Ethyl vinyl ether.
-
Methanol (ACS grade): For polymer precipitation.
-
Argon (high purity): For maintaining an inert atmosphere.
Equipment:
-
Schlenk line and glovebox.
-
Standard laboratory glassware.
-
Magnetic stirrer.
-
Gel Permeation Chromatography (GPC) system.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol for Block Copolymer Synthesis by Sequential Monomer Addition:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
First Block Polymerization:
-
Inside a glovebox, the ROMP catalyst is dissolved in a minimal amount of anhydrous, deoxygenated solvent.
-
In the Schlenk flask, a solution of this compound in the same solvent is prepared.
-
The catalyst solution is injected into the monomer solution under vigorous stirring to initiate the polymerization of the first block.
-
The reaction is allowed to proceed until the first monomer is consumed (monitored by techniques like NMR or TLC).
-
-
Second Block Polymerization:
-
A solution of the second monomer in the anhydrous, deoxygenated solvent is added to the living polymer chain solution via a cannula or syringe.
-
The polymerization is continued until the second monomer is consumed.
-
-
Termination and Isolation:
-
The polymerization is terminated by adding an excess of ethyl vinyl ether.
-
The block copolymer is precipitated by pouring the reaction mixture into cold methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Data Presentation
The molecular weight of each block can be controlled by the monomer-to-catalyst ratio.
| Entry | First Monomer (equiv.) | Second Monomer (equiv.) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 50 | 50 | 15.2 | 1.1 |
| 2 | 100 | 50 | 22.8 | 1.1 |
| 3 | 50 | 100 | 22.8 | 1.2 |
Note: Data is illustrative of a typical ROMP of norbornene derivatives. Mn is the theoretical number-average molecular weight.
Visualization of the ROMP Workflow
References
Application Notes and Protocols: Copolymerization of 5-Norbornen-2-yl acetate with Ethylene using Nickel Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copolymerization of ethylene (B1197577) with 5-norbornen-2-yl acetate (B1210297) (NbA), a functionalized norbornene derivative. The use of specific nickel-based catalyst systems allows for the synthesis of functionalized polyolefins with tailored properties. These materials are of interest for various applications, including advanced materials and drug delivery systems, owing to the introduction of polar functional groups onto a polyethylene (B3416737) backbone.
Overview
The copolymerization of ethylene with polar vinyl monomers is a significant challenge in polymer chemistry due to the propensity of polar groups to deactivate traditional Ziegler-Natta or metallocene catalysts. Late-transition metal catalysts, particularly those based on nickel, have shown remarkable tolerance to polar functionalities, enabling the direct synthesis of copolymers with unique thermal and mechanical properties.
This protocol focuses on a nickel catalyst system, specifically [N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η¹-CH₂Ph)(PMe₃) (referred to as Catalyst 1 ) co-activated with bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), for the copolymerization of ethylene and 5-norbornen-2-yl acetate.[1][2] This system has been demonstrated to produce high molecular weight copolymers with significant incorporation of the functionalized norbornene comonomer.[1]
Data Presentation
The following tables summarize the quantitative data from representative copolymerization experiments.
Table 1: Copolymerization of Ethylene and this compound (NbA) with Catalyst 1/Ni(COD)₂ System [1]
| Entry | Time (min) | Yield (g) | NbA Incorporation (mol %) | Mₙ (x 10⁴ g/mol ) | Mₙ/Mₙ | Tₘ (°C) |
| 1 | 15 | 0.83 | 15 | 4.8 | 1.4 | 125.8 |
| 2 | 30 | 1.63 | 12 | 7.9 | 1.3 | 126.1 |
| 3 | 60 | 2.64 | 9 | 9.9 | 1.3 | 125.9 |
| 4 | 90 | 3.77 | 7 | 11.0 | 1.4 | 125.4 |
| 5 | 120 | 3.95 | 5 | 13.0 | 1.3 | 125.2 |
Reaction Conditions: [Catalyst 1 ] = 0.67 mM, [Ni(COD)₂] = 1.67 mM, [NbA] = 0.15 M, Ethylene Pressure = 100 psi, Temperature = 20 °C, Toluene (B28343) as solvent.
Experimental Protocols
Materials
-
Catalyst 1 ([N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η¹-CH₂Ph)(PMe₃)) : Synthesized according to previously reported methods.[1]
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) : Purchased from a commercial supplier and stored under an inert atmosphere.[1]
-
This compound (NbA) : A mixture of endo and exo isomers, purchased from a commercial supplier and purified as needed.
-
Ethylene : Research grade (99.99% pure), passed through an oxygen/moisture trap before use.[1]
-
Toluene : Distilled from sodium/potassium alloy under an inert atmosphere.[1]
-
Acetone : Reagent grade.
-
Methanol (B129727) : Reagent grade.
-
Hydrochloric Acid (HCl) : Reagent grade.
General Considerations
All manipulations involving air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1]
Catalyst Solution Preparation
-
Inside a glovebox, prepare a stock solution of Catalyst 1 in toluene (e.g., 8.77 mM).
-
Inside a glovebox, prepare a stock solution of Ni(COD)₂ in toluene (e.g., 17.6 mM).
Copolymerization of Ethylene and this compound
-
In a glovebox, charge a glass reactor with the desired amount of the Catalyst 1 stock solution (e.g., 20 µmol).
-
Add the Ni(COD)₂ stock solution (e.g., 50 µmol).
-
Add a solution of this compound in toluene (e.g., 4.50 mmol in 3.00 g of a 1.30 M solution).
-
Add additional toluene to bring the total volume to the desired amount (e.g., 30 mL).
-
Seal the reactor, remove it from the glovebox, and connect it to an ethylene line.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 100 psi) and maintain this pressure throughout the reaction.
-
Stir the reaction mixture at the desired temperature (e.g., 20 °C) for the specified time.
-
After the desired reaction time, vent the ethylene and quench the polymerization by adding acetone.
-
The precipitated polymer is collected by filtration.
-
The polymer is then washed with methanol and dried under a high vacuum overnight to a constant weight.
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to determine the comonomer incorporation. Spectra of the copolymers are typically recorded at elevated temperatures (e.g., 115 °C) in a mixed solvent system (e.g., C₆D₆/1,2,4-trichlorobenzene, 1:4 v/v) to ensure polymer solubility.[1]
-
Gel Permeation Chromatography (GPC) : The molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) of the copolymers are determined by GPC at high temperatures (e.g., 135 °C) using a suitable solvent like o-dichlorobenzene.[1]
-
Differential Scanning Calorimetry (DSC) : The melting temperature (Tₘ) of the copolymers is measured using DSC. A typical procedure involves heating the sample from 50 °C to 200 °C at a rate of 10 °C/min for three cycles.[1]
Visualizations
Caption: Experimental workflow for the copolymerization of ethylene and this compound.
Caption: General structure of the ethylene/5-norbornen-2-yl acetate copolymer.
References
Experimental protocol for the hydrolysis of 5-Norbornen-2-yl acetate to 5-norbornen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the hydrolysis of 5-norbornen-2-yl acetate (B1210297) to the corresponding alcohol, 5-norbornen-2-ol. Both acid- and base-catalyzed hydrolysis methods are described, offering flexibility depending on the desired reaction conditions and stereochemical considerations. This conversion is a fundamental transformation in organic synthesis, often employed in the preparation of intermediates for pharmaceutical and materials science applications. This document includes comprehensive methodologies, a summary of quantitative data, and visual diagrams to illustrate the experimental workflow and reaction mechanism.
Introduction
5-Norbornen-2-ol and its derivatives are valuable building blocks in the synthesis of complex organic molecules due to their rigid bicyclic structure. The hydrolysis of the readily available 5-norbornen-2-yl acetate is a common method to access this alcohol. The reaction can be effectively catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically proceeds to completion. Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction and requires an excess of water to drive the equilibrium towards the products. The choice between these methods may depend on the presence of other functional groups in the molecule and the desired isomeric purity of the product, as the reaction conditions can influence the endo/exo ratio.
Data Presentation
The following table summarizes key quantitative data for the starting material and the product. Spectroscopic data is essential for monitoring the reaction progress and confirming the identity and purity of the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound (mixture of endo and exo) | C₉H₁₂O₂ | 152.19 | Colorless to pale yellow liquid | - | 73-76 (14 mmHg) | ||
| exo isomer | ~4.6 (m, 1H), 6.0-6.2 (m, 2H), 2.8 (br s, 1H), 2.6 (br s, 1H), 2.0 (s, 3H), 1.2-1.9 (m, 4H) | ~170.8, 137.5, 132.0, 78.0, 45.5, 43.5, 30.0, 29.5, 21.3 | |||||
| endo isomer | ~5.1 (m, 1H), 6.0-6.2 (m, 2H), 3.1 (br s, 1H), 2.8 (br s, 1H), 2.0 (s, 3H), 1.3-1.8 (m, 4H) | ~171.2, 138.0, 135.5, 75.0, 46.0, 42.5, 38.0, 30.0, 21.3 | |||||
| 5-Norbornen-2-ol (mixture of endo and exo) | C₇H₁₀O | 110.15 | White to off-white solid | 104-106 | - | ||
| exo isomer | ~6.1 (m, 2H), 3.7 (m, 1H), 2.8 (br s, 1H), 2.5 (br s, 1H), 1.2-1.8 (m, 5H) | ~137.8, 136.5, 74.5, 43.8, 41.8, 35.1, 29.2 | |||||
| endo isomer | ~6.2 (m, 1H), 6.0 (m, 1H), 4.1 (m, 1H), 2.9 (br s, 1H), 2.8 (br s, 1H), 1.3-1.9 (m, 5H) | ~138.2, 132.5, 70.0, 46.5, 42.0, 39.5, 34.5 |
Note: NMR data are approximate and may vary depending on the solvent and instrument used. The provided values are based on typical chemical shifts for these structures.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This method utilizes sodium hydroxide (B78521) in a methanol-water solvent system to achieve complete and irreversible hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in deionized water and add it to the flask.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water and diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-norbornen-2-ol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by sublimation.
Protocol 2: Acid-Catalyzed Hydrolysis
This method employs a catalytic amount of a strong acid in an aqueous medium.
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (catalytic amount, e.g., 10 mol%)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing this compound, add a solution of the acid catalyst in deionized water.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. Note that this is an equilibrium reaction, so it may not go to completion.
-
After an appropriate time (e.g., 4-6 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and carefully wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting 5-norbornen-2-ol as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)
Caption: Base-catalyzed hydrolysis (saponification) mechanism.
Conclusion
The protocols described in this application note provide reliable methods for the synthesis of 5-norbornen-2-ol from this compound. The choice between the acid- and base-catalyzed procedures will depend on the specific requirements of the synthesis, such as reaction scale, desired purity, and compatibility with other functional groups. Proper characterization of the final product using the provided spectroscopic data is crucial for ensuring the success of the reaction. These methods are applicable to a wide range of research and development settings, from academic laboratories to industrial drug development.
Application Notes and Protocols for Post-Polymerization Modification of Poly(5-Norbornen-2-yl acetate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-polymerization modification of poly(5-norbornen-2-yl acetate). This process allows for the transformation of a relatively simple, readily polymerizable monomer into a functional polymer scaffold with broad applicability, particularly in the realm of drug development and advanced materials.
Introduction
Ring-opening metathesis polymerization (ROMP) of functionalized norbornene monomers is a powerful technique for the synthesis of well-defined polymers with diverse functionalities.[1][2] Poly(this compound) is an attractive precursor polymer due to the commercial availability and stability of its corresponding monomer, 5-norbornen-2-yl acetate (B1210297). The acetate ester groups along the polymer backbone can be readily hydrolyzed to yield poly(5-norbornen-2-ol), a polymer decorated with hydroxyl (-OH) groups. These hydroxyl groups serve as versatile handles for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents, making it a valuable platform for biomedical applications.[3][4]
This document outlines the synthesis of the precursor polymer via ROMP, followed by detailed protocols for its hydrolysis under both basic and acidic conditions to yield poly(5-norbornen-2-ol). Furthermore, application notes on the utilization of the resulting functionalized polymer in drug delivery are presented.
Synthesis of Poly(this compound) via ROMP
The synthesis of poly(this compound) is typically achieved through ring-opening metathesis polymerization (ROMP) using well-defined ruthenium-based catalysts, such as Grubbs' catalysts.[2] ROMP offers excellent control over polymer molecular weight and dispersity.
Experimental Protocol: ROMP of this compound
Materials:
-
This compound (mixture of endo and exo isomers)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the desired amount of this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous DCM. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.
-
In a separate vial, dissolve the Grubbs' third-generation catalyst in a small amount of anhydrous DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the polymerization to proceed at room temperature for a specified time (typically 1-2 hours), during which the solution may become more viscous.
-
To terminate the polymerization, add an excess of ethyl vinyl ether and stir for an additional 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The resulting poly(this compound) should be characterized by standard techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to confirm its structure, purity, molecular weight, and dispersity.
Post-Polymerization Modification: Hydrolysis to Poly(5-Norbornen-2-ol)
The conversion of the acetate ester groups of poly(this compound) to hydroxyl groups can be accomplished through either basic or acidic hydrolysis. The choice of method may depend on the desired reaction kinetics and the potential for side reactions.
Base-Catalyzed Hydrolysis
Basic hydrolysis, or saponification, is generally faster and proceeds to completion.[5]
Experimental Protocol: Basic Hydrolysis
Materials:
-
Poly(this compound)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Methanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve poly(this compound) in a suitable solvent such as THF or dioxane.
-
In a separate flask, prepare a solution of NaOH or KOH in a mixture of water and methanol. A molar excess of the base relative to the acetate repeating units is required for complete hydrolysis.
-
Add the basic solution to the polymer solution and heat the mixture to reflux (typically 60-80 °C) with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by IR spectroscopy (disappearance of the ester carbonyl peak at ~1735 cm⁻¹ and appearance of a broad hydroxyl peak at ~3400 cm⁻¹) or ¹H NMR spectroscopy (disappearance of the acetyl methyl peak at ~2.0 ppm).
-
After completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.
-
Neutralize the excess base by the dropwise addition of dilute HCl until the pH is neutral.
-
Precipitate the resulting poly(5-norbornen-2-ol) by adding the solution to a large volume of deionized water.
-
Collect the polymer by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction, and driving it to completion often requires a large excess of water.
Experimental Protocol: Acidic Hydrolysis
Materials:
-
Poly(this compound)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Dioxane or THF
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve poly(this compound) in a solvent such as dioxane or THF.
-
Add a mixture of water and a catalytic amount of concentrated H₂SO₄ or HCl.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.
-
Monitor the reaction progress as described for the basic hydrolysis protocol.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated solution of NaHCO₃.
-
Precipitate the polymer in deionized water.
-
Collect the polymer by filtration, wash with deionized water, and dry under vacuum.
Data Presentation
The following tables summarize the expected characterization data for the precursor and modified polymers.
Table 1: Spectroscopic Data for Poly(this compound) and Poly(5-Norbornen-2-ol)
| Polymer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Poly(this compound) | ~5.2-5.5 (olefinic), ~4.5-4.8 (-CH-OAc), ~2.8-3.2 (bridgehead), ~2.0 (-C(O)CH₃), ~0.8-2.5 (aliphatic backbone) | ~170 (-C=O), ~130-135 (=CH-), ~75-80 (-CH-OAc), ~20-50 (aliphatic backbone), ~21 (-C(O)CH₃) | ~2850-3000 (C-H), ~1735 (C=O ester), ~1240 (C-O ester) |
| Poly(5-Norbornen-2-ol) | ~5.2-5.5 (olefinic), ~4.5-5.0 (-OH, broad), ~3.5-4.0 (-CH-OH), ~2.8-3.2 (bridgehead), ~0.8-2.5 (aliphatic backbone) | ~130-135 (=CH-), ~70-75 (-CH-OH), ~20-50 (aliphatic backbone) | ~3400 (O-H, broad), ~2850-3000 (C-H), ~1050 (C-O alcohol) |
Table 2: Quantitative Data for Hydrolysis of Poly(this compound)
| Hydrolysis Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Basic | NaOH/KOH in THF/MeOH/H₂O | 60 - 80 | 4 - 24 | > 90 |
| Acidic | H₂SO₄/HCl in Dioxane/H₂O | 80 - 100 | 12 - 48 | Variable |
Application Notes: Poly(5-Norbornen-2-ol) in Drug Delivery
The hydroxyl groups of poly(5-norbornen-2-ol) provide a versatile platform for the attachment of therapeutic agents, transforming the polymer into a drug delivery vehicle.[3] This can be achieved through various conjugation chemistries, often targeting the hydroxyl functionality.
Drug Conjugation Strategies
The hydroxyl groups can be functionalized to introduce linkers that are stable in circulation but cleavable at the target site (e.g., in the acidic environment of a tumor or within a cell).[6]
-
Ester Linkages: Drugs containing a carboxylic acid group can be directly esterified with the hydroxyl groups of the polymer. These ester linkages can be designed to be hydrolyzed under specific physiological conditions.
-
Carbonate Linkages: Phosgene or its equivalents can be used to link drugs containing hydroxyl groups to the polymer via carbonate linkages.
-
Activation for Amine Coupling: The hydroxyl groups can be activated, for example, by conversion to a leaving group (e.g., tosylate or mesylate) or by reaction with activating agents (e.g., N,N'-disuccinimidyl carbonate), to allow for subsequent reaction with amine-containing drugs to form stable carbamate (B1207046) or ether linkages.
Protocol: General Procedure for Drug Conjugation via Esterification
Materials:
-
Poly(5-norbornen-2-ol)
-
Carboxylic acid-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolve poly(5-norbornen-2-ol) in anhydrous DMF or DCM.
-
Add the carboxylic acid-containing drug and a catalytic amount of DMAP.
-
Add the coupling agent (DCC or EDC) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or HPLC to follow the consumption of the drug.
-
After the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug and coupling reagents.
-
Isolate the final product by lyophilization.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-polymer hybrid nanoparticles as a new generation therapeutic delivery platform: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Norbornene-2-endo,3-exo-dicarboxylic acid | C9H10O4 | CID 12553357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poly(5-Norbornen-2-yl acetate) in Functional Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of poly(5-norbornen-2-yl acetate) as a functional coating material. The protocols detailed below are intended to serve as a foundational guide for the preparation and characterization of such coatings in a research and development setting.
Introduction
Poly(this compound) is a synthetic polymer with a unique bicyclic repeating unit that imparts a combination of desirable properties, including thermal stability, amorphous nature, and solubility in common organic solvents. These characteristics make it a promising candidate for various functional coating applications, ranging from protective layers on sensitive substrates to functional films in microelectronics and biomedical devices. The acetate (B1210297) functional group provides a handle for further chemical modification, such as hydrolysis to the corresponding alcohol, enabling the tuning of surface properties like wettability and adhesion.
Potential Applications in Functional Coatings
-
Protective Coatings: The inherent thermal and chemical stability of the polynorbornene backbone suggests its use as a protective coating against environmental factors.
-
Dielectric Layers: Its non-polar nature and amorphous structure are advantageous for applications as a low-dielectric constant material in microelectronics.
-
Photoresist Formulations: As a key component in photoresist formulations for photolithography.
-
Biomedical Surface Modification: The biocompatibility of polynorbornene-based polymers, coupled with the ability to modify the surface chemistry, opens avenues for its use in biomedical coatings to control protein adsorption and cell adhesion.
-
Hydrophilic/Hydrophobic Surfaces: The acetate group can be hydrolyzed to a hydroxyl group, allowing for the creation of more hydrophilic surfaces from an initially hydrophobic polymer.
Data Presentation: Properties of Poly(this compound) Coatings
The following tables summarize typical quantitative data for coatings derived from poly(this compound). This data is compiled from general knowledge of polynorbornene and acetate-containing polymers and should be considered illustrative. Actual values will depend on the specific synthesis conditions, molecular weight, and coating application method.
Table 1: Thermal and Mechanical Properties
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | 120 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% wt loss) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Pencil Hardness | F - H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B - 5B | ASTM D3359 |
Table 2: Surface and Optical Properties
| Property | Poly(this compound) | Hydrolyzed Poly(5-norbornen-2-ol) | Test Method |
| Water Contact Angle | 85° - 95° | 40° - 50° | Goniometry |
| Surface Energy | 35 - 40 mN/m | 55 - 60 mN/m | Owens-Wendt-Rabel-Kaelble (OWRK) Method |
| Refractive Index (at 633 nm) | 1.50 - 1.52 | 1.51 - 1.53 | Ellipsometry |
| Transparency (in visible spectrum) | > 95% | > 95% | UV-Vis Spectroscopy |
Experimental Protocols
Synthesis of Poly(this compound) via Vinyl-Addition Polymerization
This protocol describes a typical lab-scale synthesis using a palladium-based catalyst.
Materials:
-
This compound (mixture of endo and exo isomers)
-
(Allyl)palladium(II) chloride dimer
-
Silver triflate (AgOTf)
-
Anhydrous toluene (B28343)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve (allyl)palladium(II) chloride dimer, silver triflate, and tricyclohexylphosphine in anhydrous toluene to form the active catalyst solution.
-
Polymerization: In a Schlenk flask, dissolve this compound in anhydrous toluene.
-
Inject the catalyst solution into the monomer solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Polymer Isolation: Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Filter the white polymer precipitate and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Characterize the polymer by ¹H NMR (for structure confirmation), GPC (for molecular weight and polydispersity), and DSC/TGA (for thermal properties).
Preparation of a Functional Coating by Spin Coating
This protocol outlines the application of the synthesized polymer onto a silicon wafer.
Materials:
-
Poly(this compound)
-
Toluene (or other suitable solvent like cyclopentanone)
-
Silicon wafers
-
Piranha solution (for cleaning)
-
Spin coater
-
Hot plate
Procedure:
-
Substrate Cleaning: Clean the silicon wafers by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with a stream of nitrogen.
-
Polymer Solution Preparation: Dissolve the synthesized poly(this compound) in toluene to a concentration of 5-15% (w/v), depending on the desired film thickness. Filter the solution through a 0.2 µm PTFE filter.
-
Spin Coating:
-
Place a cleaned silicon wafer on the spin coater chuck.
-
Dispense the polymer solution onto the center of the wafer.
-
Spin the wafer at 500 rpm for 10 seconds (spread cycle), followed by 2000-4000 rpm for 45 seconds (thinning cycle). The final speed will determine the film thickness.
-
-
Baking: Transfer the coated wafer to a hot plate and bake at 110 °C for 2 minutes to remove the solvent.
Characterization of the Functional Coating
Adhesion Testing (ASTM D3359 - Cross-Hatch Test):
-
Use a sharp blade or a dedicated cross-hatch cutter to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a grid pattern.
-
Apply a specified pressure-sensitive tape over the grid and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removed coating and classify the adhesion according to the ASTM scale (0B to 5B).
Hardness Testing (ASTM D3363 - Pencil Hardness Test):
-
Use a set of calibrated pencils of increasing hardness (e.g., from 6B to 6H).
-
Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
Contact Angle Measurement:
-
Place a drop of deionized water (and other test liquids like diiodomethane (B129776) for surface energy calculations) on the surface of the coating.
-
Use a goniometer to measure the angle between the liquid-solid interface and the liquid-vapor interface.
Hydrolysis of Poly(this compound) to Poly(5-norbornen-2-ol)
This protocol describes the conversion of the acetate functional groups to hydroxyl groups.
Materials:
-
Poly(this compound)
-
Tetrahydrofuran (THF)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the poly(this compound) in a mixture of THF and methanol.
-
Add an aqueous solution of NaOH or KOH to the polymer solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Precipitate the hydrolyzed polymer by adding the solution to a large volume of deionized water.
-
Filter the polymer, wash thoroughly with deionized water, and dry under vacuum.
-
Confirm the hydrolysis by FTIR (disappearance of the acetate carbonyl peak and appearance of a broad hydroxyl peak) and ¹H NMR spectroscopy.
Visualizations
Application Notes and Protocols for the Addition Polymerization of 5-Norbornen-2-yl Acetate with Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the vinyl addition polymerization of 5-norbornen-2-yl acetate (B1210297) utilizing palladium-based catalysts. This process yields saturated polynorbornene backbones with pendant acetate functional groups, offering a versatile platform for further chemical modification and the development of novel materials with tailored properties.
Introduction
The addition polymerization of norbornene derivatives, catalyzed by late transition metals such as palladium, is a powerful method for producing polymers with high thermal stability, optical transparency, and chemical resistance. Specifically, the polymerization of 5-norbornen-2-yl acetate allows for the incorporation of ester functionalities along the polymer chain. These functional groups can serve as handles for subsequent modifications or impart specific solubility and adhesion characteristics to the final material. This document outlines the key experimental parameters, provides a detailed protocol, and summarizes the expected results based on established literature.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed addition polymerization of functionalized norbornenes, including analogs of this compound. The data highlights the influence of different catalyst systems and reaction conditions on polymer yield, molecular weight (Mn), and polydispersity index (PDI).
| Catalyst System | Monomer | Monomer/Catalyst Ratio | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Reference |
| [Pd(OAc)₂(PCy₃)₂] / DANFABA / Et₃SiH | 90:10 mixture of HFANB and t-butyl norbornene carboxylate | 5000:1 | 18 | 76 | 3210 | - | [1] |
| [Pd(OAc)(MeCN)(P(i-Pr)₃)₂][B(C₆F₅)₄] | Monomer with ethanol (B145695) substituent | - | 17 | 71 | 3390 | - | [1] |
| Cationic (η³-allyl)Pd(NHC) complexes | (bicyclo[2.2.1]hept-5-en-2-yl)methyl acetate | 2000:1 | - | - | 100,000-300,000 | - | [2] |
| PO-Pd catalyst | Ethylene and NBOAc | - | 1 | - | 134,000 | 2.1 | [3] |
*HFANB: bis(trifluoromethyl)norbornene-2-ethanol, DANFABA: N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, PCy₃: Tricyclohexylphosphine, Et₃SiH: Triethylsilane, NHC: N-heterocyclic carbene, PO-Pd: Biaryl-based phosphine-sulfonate palladium catalyst, NBOAc: this compound.
Experimental Protocols
This section provides a detailed methodology for the addition polymerization of this compound using a representative palladium catalyst system under an inert atmosphere.
3.1. Materials
-
This compound (mixture of endo and exo isomers)
-
Palladium catalyst precursor (e.g., (η³-allyl)Pd(IPr)Cl, where IPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Activator (e.g., Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - NaBArF₂₄)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas (high purity)
-
Standard Schlenk line or glovebox equipment
3.2. Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Syringes for liquid transfer
-
Vacuum pump
-
Magnetic stirrer hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
3.3. Polymerization Procedure
All manipulations should be performed under an inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Catalyst Preparation (In-situ generation): a. In a glovebox, add the palladium precursor (e.g., (η³-allyl)Pd(IPr)Cl, 1 equivalent) and the activator (e.g., NaBArF₂₄, 1 equivalent) to a clean, dry Schlenk flask equipped with a magnetic stir bar. b. Add anhydrous solvent (e.g., 5 mL of toluene) to the flask. c. Stir the mixture at room temperature for 30 minutes to generate the active cationic palladium species.
-
Polymerization: a. In a separate Schlenk flask, dissolve this compound (e.g., 200 equivalents relative to the palladium catalyst) in the anhydrous solvent (e.g., 10 mL of toluene). b. Using a syringe, transfer the monomer solution to the flask containing the activated catalyst. c. Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 1 to 24 hours). The progress of the reaction can be monitored by observing an increase in the viscosity of the solution.
-
Polymer Isolation and Purification: a. After the desired reaction time, quench the polymerization by adding a small amount of methanol (e.g., 2 mL). b. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol (e.g., 200 mL). c. Collect the precipitated polymer by filtration using a Büchner funnel. d. Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues. e. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
3.4. Characterization
The resulting polymer can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure and the absence of olefinic protons from the norbornene ring, indicating a vinyl addition mechanism.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed addition polymerization of this compound under an inert atmosphere.
4.2. Catalytic Cycle
The addition polymerization of norbornene derivatives with palladium catalysts is generally believed to proceed via a Cossee-Arlman type mechanism. The key steps of this catalytic cycle are depicted below.
References
Troubleshooting & Optimization
Challenges in the purification of 5-Norbornen-2-yl acetate after Diels-Alder synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Norbornen-2-yl acetate (B1210297) following its Diels-Alder synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
1. Low Overall Yield After Synthesis and Work-up
Question: I have a low yield of crude 5-Norbornen-2-yl acetate before proceeding to purification. What are the potential causes and solutions?
Answer: A low crude yield can often be attributed to the dimerization of cyclopentadiene (B3395910) into dicyclopentadiene (B1670491), which is unreactive in the desired Diels-Alder reaction. Additionally, incomplete reaction or loss of product during the aqueous work-up can contribute to a lower yield.
Troubleshooting Steps:
-
Cracking of Dicyclopentadiene: Ensure that the dicyclopentadiene is effectively "cracked" back to cyclopentadiene monomer immediately before the reaction. This is typically achieved by heating the dimer and distilling the lower-boiling point cyclopentadiene monomer.
-
Reaction Temperature: The Diels-Alder reaction is reversible at high temperatures.[1] Conducting the reaction at elevated temperatures can lead to a retro-Diels-Alder reaction, reducing the yield of the desired adduct. It is recommended to run the reaction at or near room temperature unless specific literature procedures for your dienophile suggest otherwise.
-
Reaction Time: While the reaction can be rapid, ensure sufficient time for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Aqueous Work-up: this compound can be prone to hydrolysis under acidic or basic conditions, especially with prolonged exposure.[2] Ensure the aqueous work-up is performed efficiently and with neutral or mildly acidic/basic solutions. Prompt extraction of the product into an organic solvent is recommended.
2. Difficulty in Separating the Product from Dicyclopentadiene
Question: My purified product is contaminated with a significant amount of dicyclopentadiene. How can I effectively remove this impurity?
Answer: Dicyclopentadiene is a common impurity as it readily forms from the unreacted cyclopentadiene monomer. Due to its non-polar nature, it can co-elute with the desired product during chromatography if the solvent system is not optimized.
Troubleshooting with Distillation:
Fractional distillation can be an effective method for removing the more volatile cyclopentadiene monomer and the less volatile dicyclopentadiene dimer from the product.
| Compound | Boiling Point |
| Cyclopentadiene | ~41 °C |
| This compound (endo/exo mixture) | 73-76 °C at 14 mmHg [3] |
| endo-Dicyclopentadiene | 170 °C |
Experimental Protocol for Fractional Distillation:
-
Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation.
-
Ensure the system is under vacuum to lower the boiling points and prevent thermal decomposition.
-
Carefully heat the crude product in a heating mantle.
-
Collect the fraction corresponding to the boiling point of this compound (73-76 °C at 14 mmHg).
-
Monitor the purity of the collected fractions by TLC or GC.
Troubleshooting with Column Chromatography:
Optimize the solvent system for column chromatography to achieve better separation.
-
Solvent System: A common eluent is a mixture of hexanes and ethyl acetate.[4] Start with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Dicyclopentadiene, being less polar, should elute first.
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal separation between your product and the dicyclopentadiene spot. An ideal solvent system will show a clear separation between the two spots.
3. Inability to Separate Endo and Exo Isomers
Question: I am struggling to separate the endo and exo isomers of this compound by column chromatography. What can I do?
Answer: The endo and exo isomers of this compound often have very similar polarities, making their separation by standard column chromatography challenging. The Diels-Alder reaction typically favors the formation of the endo product under kinetic control (lower temperatures), while higher temperatures can lead to the formation of the more thermodynamically stable exo isomer.[1][5]
Troubleshooting Steps:
-
Reaction Temperature Control: To favor the formation of one isomer (typically the endo), conduct the Diels-Alder reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Column Chromatography Optimization:
-
Solvent System: Use a very shallow gradient of a low-polarity solvent system (e.g., starting with pure hexanes and very slowly increasing the percentage of ethyl acetate).
-
Silica (B1680970) Gel: Use a high-quality silica gel with a smaller particle size for better resolution.
-
Column Dimensions: A long and narrow column will provide better separation than a short and wide one.
-
Fraction Size: Collect small fractions and analyze them carefully by TLC or GC to identify the fractions containing the pure isomers.
-
Experimental Protocol for Optimized Column Chromatography:
-
Prepare a long, narrow column with high-quality silica gel.
-
Dissolve the crude product in a minimal amount of the initial, low-polarity eluent.
-
Load the sample onto the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and slowly introduce a more polar solvent (e.g., ethyl acetate) in a very shallow gradient.
-
Collect numerous small fractions.
-
Analyze the fractions by TLC, looking for a separation between two closely eluting spots. It is advisable to run a co-spot (a lane with both the crude mixture and the fraction) to confirm the identity of the spots.
4. Product Decomposition on Silica Gel Column
Question: I suspect my product is decomposing during column chromatography, leading to a low recovery. Why is this happening and how can I prevent it?
Answer: Silica gel is slightly acidic and can potentially cause the hydrolysis of the acetate group, especially if the chromatography is prolonged or if the silica gel has been exposed to moisture.
Troubleshooting Steps:
-
Neutralize Silica Gel: If you suspect acidity is an issue, you can use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a base (like triethylamine (B128534) in the eluent) and then washing it thoroughly.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Alternative Purification Methods: If decomposition on silica is a persistent issue, consider other purification methods such as distillation or preparative TLC.
Frequently Asked Questions (FAQs)
Q1: What is the typical endo/exo ratio for the Diels-Alder synthesis of this compound?
The endo/exo ratio is highly dependent on the reaction conditions. The Diels-Alder reaction is kinetically controlled at lower temperatures, favoring the formation of the endo isomer. At higher temperatures, a retro-Diels-Alder reaction can occur, leading to an equilibrium mixture that may contain a higher proportion of the more thermodynamically stable exo isomer.[1][5] To obtain a higher proportion of the endo isomer, it is generally recommended to perform the reaction at or below room temperature.
Q2: Can I use distillation to separate the endo and exo isomers?
Separating the endo and exo isomers of this compound by distillation is very difficult due to their very close boiling points. While fractional distillation under vacuum can enrich one isomer to some extent, achieving complete separation is generally not feasible with standard laboratory equipment.
Q3: Are there any alternatives to column chromatography and distillation for purification?
While column chromatography and distillation are the most common methods, other techniques can be considered:
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can provide excellent separation of the endo and exo isomers.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique. However, this compound is a liquid at room temperature.
Q4: How can I minimize the formation of dicyclopentadiene during the reaction?
To minimize the formation of dicyclopentadiene, use freshly cracked cyclopentadiene and add it to the dienophile (vinyl acetate) solution. Using a slight excess of the dienophile can also help to ensure that the cyclopentadiene reacts preferentially in the desired Diels-Alder reaction rather than dimerizing.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Kinetic Study of the Hydrolysis of Ethyl Acetate Over a Silica Gel Catalyst - Albert M. Lupenski - Google ブックス [books.google.co.jp]
- 3. Polymerization and Characterization of 5-Norbornene-2-yl-acetate Catalyzed by Bis-(β-ketonaphthyl -amino) Nickel(II)/B(C6F5)3/AlEt3 Catalytic System [yyhx.ciac.jl.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www2.latech.edu [www2.latech.edu]
Technical Support Center: Separation of Endo and Exo Isomers of 5-Norbornen-2-yl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of endo and exo isomers of 5-Norbornen-2-yl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the endo and exo isomers of 5-Norbornen-2-yl acetate?
A1: The primary challenge lies in the similar physicochemical properties of the endo and exo diastereomers. Their comparable boiling points and polarities make separation by common laboratory techniques such as fractional distillation and column chromatography difficult, often requiring careful optimization of experimental conditions to achieve good resolution.
Q2: Which methods are most commonly used for the separation of these isomers?
A2: The two most common and accessible methods for separating endo and exo isomers of this compound on a laboratory scale are fractional distillation under reduced pressure and silica (B1680970) gel column chromatography. Gas chromatography (GC) is also an excellent analytical technique for determining the ratio of the two isomers and can be used for preparative separations with the appropriate equipment.
Q3: How can I determine the ratio of endo to exo isomers in my sample?
A3: The most effective methods for determining the isomer ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In ¹H NMR, the protons in the endo and exo isomers experience different magnetic environments, leading to distinct chemical shifts that can be integrated to quantify the relative amounts of each isomer.[2]
Q4: Is it possible to chemically convert one isomer to the other?
A4: For some norbornene derivatives, particularly those with an enolizable proton, base-catalyzed epimerization can be used to convert the kinetically favored endo isomer to the more thermodynamically stable exo isomer. This typically involves treatment with a strong base. However, for this compound, this is less straightforward and may require de-acetylation, isomerization of the resulting alcohol, and subsequent re-acetylation.
Data Presentation
| Property | Value | Source / Note |
| Boiling Point (Isomer Mixture) | 73-76 °C at 14 mmHg | [3][4] |
| Boiling Point (endo isomer) | Expected to be slightly higher than the exo isomer | General principle for norbornene derivatives |
| Boiling Point (exo isomer) | Expected to be slightly lower than the endo isomer | General principle for norbornene derivatives |
| Rf Value (endo isomer) | Expected to be slightly lower than the exo isomer | General principle for norbornene derivatives on silica gel |
| Rf Value (exo isomer) | Expected to be slightly higher than the endo isomer | General principle for norbornene derivatives on silica gel |
| Density (Isomer Mixture) | 1.044 g/mL at 25 °C | [4] |
| Refractive Index (Isomer Mixture) | n20/D 1.47 | [3] |
Experimental Protocols
Protocol 1: Separation by Fractional Distillation (Under Reduced Pressure)
This protocol provides a general procedure for the separation of liquids with close boiling points. Optimization of the vacuum pressure and heating rate will be critical for a successful separation.
Materials:
-
Mixture of endo and exo this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Stir bar or boiling chips
Procedure:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed for vacuum application.
-
Place the isomer mixture into the round-bottom flask along with a stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Begin stirring (if using a stir bar) and slowly apply vacuum, reducing the pressure to approximately 14 mmHg.[3]
-
Gradually heat the mixture using the heating mantle.
-
Observe the temperature at the distillation head. As the vapor rises through the fractionating column, a temperature gradient will be established.[5]
-
Collect the initial fractions (distillate) which will be enriched in the lower-boiling exo isomer.
-
Monitor the temperature closely. A plateau in temperature indicates the distillation of a pure fraction.
-
As the temperature begins to rise again, change the receiving flask to collect the intermediate fractions.
-
A second plateau will indicate the distillation of the higher-boiling endo isomer.
-
Collect the endo-enriched fraction in a separate receiving flask.
-
Analyze the collected fractions by GC or NMR to determine the isomeric ratio.
Caption: Experimental workflow for fractional distillation separation.
Protocol 2: Separation by Silica Gel Column Chromatography
This protocol outlines a general procedure for the separation of the isomers using column chromatography. The solvent system will likely require optimization.
Materials:
-
Mixture of endo and exo this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Hexane (B92381) and Ethyl acetate (or other suitable solvents)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[6] The ideal solvent system will show good separation between the two isomer spots, with Rf values between 0.2 and 0.5.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. You may start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the separated isomers. The exo isomer is expected to elute before the endo isomer.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Analysis: Confirm the purity of the separated isomers using GC or NMR.
Troubleshooting Guide
Issue 1: Poor or no separation of isomers during column chromatography.
-
Possible Cause: The polarity of the solvent system is either too high or too low.
-
Solution: Optimize the solvent system using TLC. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally recommended.
-
-
Possible Cause: The sample was overloaded on the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight for difficult separations.
-
Issue 2: Co-elution of isomers during fractional distillation.
-
Possible Cause: The boiling point difference between the isomers is very small.
-
Solution: Use a longer fractionating column with a higher number of theoretical plates.[7] Also, perform the distillation very slowly to allow for proper equilibrium between the liquid and vapor phases.
-
-
Possible Cause: The vacuum is not stable.
-
Solution: Check for leaks in the distillation apparatus. Ensure the vacuum pump is functioning correctly and can maintain a stable, low pressure.
-
Issue 3: Inaccurate determination of isomer ratio by GC.
-
Possible Cause: The GC column and conditions are not optimized for separating the diastereomers.
-
Solution: Use a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase). Optimize the temperature program, starting with a lower initial temperature and a slow ramp rate to maximize the difference in retention times.
-
-
Possible Cause: Peak overlap or co-elution.
-
Solution: Adjust the carrier gas flow rate and temperature program. A slower temperature ramp can often improve the resolution of closely eluting peaks.
-
Caption: Troubleshooting logic for poor GC peak resolution.
References
- 1. lookchem.com [lookchem.com]
- 2. Purification [chem.rochester.edu]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Chromatography [chem.rochester.edu]
- 7. tajhizshimi.com [tajhizshimi.com]
Common side reactions and byproducts in the synthesis of 5-Norbornen-2-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Norbornen-2-yl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 5-Norbornen-2-yl acetate?
A1: The most common method is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and vinyl acetate (the dienophile). This reaction typically produces a mixture of endo and exo stereoisomers.
Q2: Why is my reaction mixture forming a solid precipitate of dicyclopentadiene?
A2: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene, which is a waxy solid at room temperature. This dimerization is a common side reaction that competes with the desired reaction with vinyl acetate. To minimize this, freshly "cracked" cyclopentadiene monomer, obtained by heating dicyclopentadiene, should be used immediately.
Q3: What is the difference between the endo and exo isomers, and which is favored?
A3: The endo and exo isomers are diastereomers that differ in the stereochemistry of the acetate group on the norbornene scaffold. In the exo isomer, the substituent is oriented anti to the longer bridge of the bicyclic system, making it sterically less hindered and thermodynamically more stable. The endo isomer is oriented syn to the longer bridge. Under kinetic control (lower reaction temperatures), the endo product is typically favored due to favorable secondary orbital interactions in the transition state. At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the more stable exo product (thermodynamic control).
Q4: Can the endo/exo ratio be controlled?
A4: Yes, the ratio is influenced by reaction conditions. Lower temperatures favor the kinetically preferred endo product. Higher temperatures can lead to an equilibrium mixture that favors the thermodynamically more stable exo product. Lewis acid catalysts can also be used to enhance the endo-selectivity of Diels-Alder reactions.
Q5: Are there any other significant side reactions to be aware of?
Preventing catalyst deactivation by the ester group during ROMP of 5-Norbornen-2-yl acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Ring-Opening Metathesis Polymerization (ROMP) of 5-norbornen-2-yl acetate (B1210297), specifically addressing catalyst deactivation by the ester group.
Troubleshooting Guide
This guide addresses common issues observed during the ROMP of 5-norbornen-2-yl acetate and provides systematic steps to identify and resolve them.
| Issue | Potential Cause | Recommended Action |
| Low or No Monomer Conversion | Catalyst Deactivation by Acetate Group: The lone pair electrons on the carbonyl oxygen of the acetate group can coordinate to the electrophilic ruthenium center, forming a stable chelate that hinders monomer approach and propagation.[1][2][3] | 1. Use a More Lewis Acidic Co-catalyst: Additives like methylaluminoxane (B55162) (MAO) can interact with the ester group, preventing its coordination to the ruthenium catalyst.[4] 2. Select a More Robust Catalyst: Third-generation Grubbs catalysts (G3) are generally more tolerant to functional groups than first (G1) or second (G2) generation catalysts due to their faster initiation and propagation rates, which can outcompete the deactivation process.[5] 3. Optimize Reaction Temperature: Lowering the temperature may disfavor the formation of the catalyst-ester chelate. |
| Monomer Impurities: Residual impurities from the monomer synthesis, such as water, acids, or other coordinating species, can poison the catalyst. | 1. Purify the Monomer: Ensure the this compound is rigorously purified before use, for instance by distillation.[4] 2. Use an Additive to Scavenge Impurities: A small amount of a non-coordinating base can neutralize acidic impurities. | |
| Presence of Oxygen: Grubbs catalysts are sensitive to oxygen, which can lead to irreversible decomposition. | 1. Degas Solvents and Reagents: Thoroughly degas all solvents and the monomer solution using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). 2. Maintain an Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere using Schlenk line techniques or in a glovebox. | |
| High Polydispersity Index (PDI) | Slow Initiation Relative to Propagation: If the initiation of the polymerization is slow compared to the propagation, polymer chains will be formed at different times, leading to a broad molecular weight distribution. | 1. Switch to a Fast-Initiating Catalyst: Grubbs G3 catalysts are known for their fast initiation rates, which can lead to more controlled polymerizations with lower PDIs.[5] 2. Increase Reaction Temperature: Higher temperatures can sometimes increase the rate of initiation. |
| Chain Transfer Reactions: Unwanted side reactions can lead to the transfer of the growing polymer chain to another molecule, resulting in a broader PDI. | 1. Use a Chain Transfer Agent (CTA) for Controlled Polymerization: For catalytic ROMP, the use of a suitable CTA can help control the molecular weight and PDI.[6] 2. Optimize Monomer to Catalyst Ratio: A higher monomer to catalyst ratio can sometimes suppress side reactions. | |
| Inconsistent Polymerization Results | Variability in Monomer Quality: Batch-to-batch variations in monomer purity can significantly affect the polymerization outcome. | 1. Standardize Monomer Purification Protocol: Implement a consistent and rigorous purification procedure for every batch of monomer. 2. Characterize Monomer Before Use: Use techniques like NMR spectroscopy to confirm the purity of the monomer before each polymerization. |
| Catalyst Handling and Storage: Improper handling or storage of the Grubbs catalyst can lead to its degradation. | 1. Store Catalyst Under Inert Atmosphere: Store the catalyst in a glovebox or a desiccator under an inert atmosphere. 2. Use Fresh Catalyst Solutions: Prepare catalyst solutions immediately before use and avoid prolonged storage. |
Frequently Asked Questions (FAQs)
Q1: Why is the endo isomer of this compound less reactive in ROMP than the exo isomer?
The lower reactivity of the endo isomer is primarily due to steric hindrance. In the endo configuration, the acetate group is positioned on the same side of the norbornene ring system as the incoming ruthenium catalyst. This sterically crowded environment makes it more difficult for the catalyst to coordinate to the double bond and initiate polymerization. Furthermore, the proximity of the ester group in the endo isomer can facilitate intramolecular chelation to the ruthenium center, leading to a more stable, less reactive intermediate.[5]
Q2: What is the proposed mechanism for catalyst deactivation by the acetate group?
The primary mechanism of deactivation is believed to be the coordination of the carbonyl oxygen of the acetate group to the electron-deficient ruthenium center of the catalyst. This can occur either intramolecularly, from the ester group of the last inserted monomer unit in the growing polymer chain, or intermolecularly, from a free monomer molecule. This coordination forms a stable six-membered chelate ring which occupies a coordination site on the ruthenium, thereby inhibiting the approach and insertion of new monomer molecules.[1][2][3] This process is often reversible, but it significantly slows down the rate of polymerization, and in some cases, can lead to irreversible catalyst decomposition.
Q3: Can Lewis acids like MAO completely prevent catalyst deactivation?
While Lewis acids such as methylaluminoxane (MAO) can significantly improve the polymerization of this compound, they may not completely prevent deactivation. The Lewis acid is thought to coordinate to the carbonyl oxygen of the acetate group, making it less available to chelate to the ruthenium catalyst.[4] This shifts the equilibrium away from the deactivated state, allowing for higher monomer conversion. However, the interaction between the Lewis acid and the ester is also an equilibrium, and some degree of catalyst inhibition may still occur. The effectiveness of the Lewis acid depends on factors such as its concentration, the reaction temperature, and the specific catalyst used.
Q4: Which Grubbs catalyst generation is best suited for the ROMP of this monomer?
For functionalized monomers like this compound, the third-generation Grubbs catalyst (G3) is generally the most effective.[5] G3 catalysts exhibit faster initiation and propagation rates compared to G1 and G2 catalysts. This high activity allows the polymerization to proceed more rapidly, effectively competing with the rate of catalyst deactivation by the ester group. While G2 catalysts are more active than G1, they can still be susceptible to deactivation by coordinating functional groups.
Experimental Protocols
Protocol 1: General Procedure for ROMP of this compound using Grubbs Third Generation Catalyst
This protocol provides a general method for the polymerization of this compound using a G3 catalyst, aiming for high conversion while minimizing catalyst deactivation.
Materials:
-
This compound (mixture of exo and endo isomers), purified by distillation.
-
Grubbs third-generation catalyst (G3).
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene (B28343).
-
Ethyl vinyl ether (quenching agent).
-
Methanol (B129727) (for precipitation).
-
Schlenk flask and other appropriate glassware for inert atmosphere chemistry.
-
Inert gas supply (argon or nitrogen).
Procedure:
-
Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of purified this compound in anhydrous, degassed solvent to achieve the target monomer concentration (e.g., 0.5 M).
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the required amount of G3 catalyst in a small volume of the same anhydrous, degassed solvent to achieve the desired monomer-to-catalyst ratio (e.g., 200:1 to 1000:1).
-
Polymerization:
-
Transfer the monomer solution to a Schlenk flask equipped with a magnetic stir bar.
-
Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature. The reaction time will vary depending on the monomer-to-catalyst ratio and desired molecular weight (typically from 30 minutes to several hours).
-
-
Quenching: Terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst) to the reaction mixture. Stir for 20-30 minutes.
-
Polymer Isolation:
-
Reduce the solvent volume under vacuum.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Protocol 2: ROMP of this compound with Methylaluminoxane (MAO) as a Co-catalyst
This protocol describes the use of MAO to mitigate catalyst deactivation by the ester group.
Materials:
-
All materials from Protocol 1.
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%).
Procedure:
-
Monomer and MAO Preparation: In a glovebox, dissolve the purified this compound in anhydrous, degassed toluene. Add the desired amount of MAO solution (e.g., 5-10 equivalents relative to the catalyst) to the monomer solution and stir for 10-15 minutes. This pre-complexation step allows the MAO to interact with the ester group.
-
Catalyst Solution Preparation: Prepare the G3 catalyst solution as described in Protocol 1.
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer/MAO mixture.
-
Quenching and Isolation: Follow the quenching and isolation steps as described in Protocol 1. The quenching step should be performed carefully, as residual MAO can react exothermically with methanol. It is advisable to first quench the catalyst with ethyl vinyl ether, then slowly add the mixture to methanol.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization [authors.library.caltech.edu]
- 4. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing monomer to catalyst ratio for controlled polymerization of 5-Norbornen-2-yl acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the monomer-to-catalyst ratio for the controlled polymerization of 5-Norbornen-2-yl acetate (B1210297). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of 5-Norbornen-2-yl acetate, with a focus on problems related to the monomer-to-catalyst ratio.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Catalyst Inactivity: The catalyst may be deactivated by impurities in the monomer or solvent. Strongly coordinating groups on the monomer can also inhibit catalyst activity.[1] | - Ensure the monomer and solvent are thoroughly purified and dried before use. - Consider using a co-catalyst, such as methylaluminoxane (B55162) (MAO) or AlMe3, which has been shown to increase polymer yields.[2] - Select a catalyst that is less sensitive to the functional groups present on the monomer. |
| Inappropriate Monomer-to-Catalyst Ratio: The ratio may be too high, leading to incomplete conversion. | - Systematically decrease the monomer-to-catalyst ratio to find the optimal loading for your specific reaction conditions. | |
| Poor Control Over Molecular Weight | Incorrect Monomer-to-Catalyst Ratio: In living polymerizations, the molecular weight is directly proportional to the monomer-to-catalyst ratio.[3] | - For lower molecular weight polymers, a higher catalyst loading (lower monomer-to-catalyst ratio) is required.[4] - For higher molecular weight polymers, a lower catalyst loading (higher monomer-to-catalyst ratio) should be used.[5] |
| Chain Transfer Reactions: Unwanted side reactions can terminate growing polymer chains, leading to a broader molecular weight distribution. | - Optimize reaction temperature and time to minimize side reactions. - Consider using a chain transfer agent (CTA) for better control over molecular weight in catalytic ROMP.[4][6] | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Slow Initiation Rate: If the rate of initiation is slower than the rate of propagation, polymer chains will have varying lengths. | - Choose a catalyst with a faster initiation rate for the specific monomer. - Adjust the reaction temperature to influence the relative rates of initiation and propagation. |
| Catalyst Degradation: The catalyst may not be stable under the reaction conditions for the duration of the polymerization. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition. - Select a more robust catalyst that is stable under the desired reaction conditions. | |
| Reaction is Too Fast/Uncontrolled (Runaway Reaction) | High Catalyst Concentration: An excessively high catalyst loading can lead to a rapid, exothermic reaction.[7] | - Decrease the catalyst concentration (increase the monomer-to-catalyst ratio) to moderate the reaction rate.[7] |
| High Reaction Temperature: Higher temperatures generally increase the rate of polymerization. | - Conduct the polymerization at a lower temperature to better control the reaction kinetics. | |
| Reaction is Too Slow | Low Catalyst Concentration: Insufficient catalyst can lead to a very slow polymerization rate.[7] | - Increase the catalyst concentration (decrease the monomer-to-catalyst ratio) to accelerate the reaction.[7] |
| Low Reaction Temperature: The activation energy for polymerization may not be readily overcome at a low temperature. | - Increase the reaction temperature to enhance the polymerization rate. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the monomer-to-catalyst ratio in the polymerization of this compound?
A1: A common starting point for Ring-Opening Metathesis Polymerization (ROMP) of norbornene derivatives is a monomer-to-catalyst ratio in the range of 100:1 to 1000:1.[2] For vinyl-addition polymerization using palladium catalysts, ratios as high as 2000:1 have been reported to yield high molecular weight polymers.[5] The optimal ratio will depend on the specific catalyst used, the desired molecular weight, and the reaction conditions.
Q2: How does the monomer-to-catalyst ratio affect the molecular weight of the resulting polymer?
A2: In a controlled or living polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to the initial monomer-to-catalyst (or initiator) ratio, assuming complete monomer conversion. A higher monomer-to-catalyst ratio will result in a higher molecular weight polymer, while a lower ratio will produce a lower molecular weight polymer.[3][4]
Q3: Can I control the molecular weight without using a stoichiometric amount of catalyst?
A3: Yes, catalytic ROMP can be achieved using a chain transfer agent (CTA).[4][6] In this approach, the molecular weight is controlled by the monomer-to-CTA ratio, allowing for the use of significantly less catalyst.[6]
Q4: Does the stereochemistry of this compound (endo vs. exo isomers) affect the polymerization?
A4: Yes, the stereochemistry of norbornene derivatives can significantly impact polymerization. Generally, the exo isomer is more reactive in ROMP than the endo isomer.[8] The endo substituent can sometimes chelate to the metal center of the catalyst, hindering the approach of the next monomer and slowing down or even inhibiting the polymerization.[9][10]
Q5: What are some common catalysts used for the polymerization of this compound?
A5: A variety of transition metal catalysts can be used, including:
-
Ruthenium-based catalysts: Grubbs' first, second, and third-generation catalysts are widely used for ROMP due to their high functional group tolerance.[3]
-
Osmium-based catalysts: Dinuclear osmium complexes have been shown to catalyze the ROMP of this compound.[2]
-
Palladium-based catalysts: Cationic palladium complexes are effective for the vinyl-addition polymerization of norbornene derivatives.[5]
-
Tungsten-based catalysts: Some tungsten complexes are also efficient initiators for the ROMP of norbornenes.[1]
Quantitative Data Summary
The following table summarizes monomer-to-catalyst ratios and resulting polymer characteristics from various studies on norbornene derivatives. Note that direct comparisons should be made with caution due to differing monomers, catalysts, and reaction conditions.
| Monomer | Catalyst System | Monomer:Catalyst Ratio | Co-catalyst/CTA | Resulting Polymer Characteristics | Reference |
| This compound | Cp2Os2Br4 | 1000:1 | None | 5.8 kg polymer/mol catalyst | [2] |
| This compound | Cp2Os2Br4/AlMe3 | 1000:1 | AlMe3 | 58.2 kg polymer/mol catalyst | [2] |
| (bicyclo[2.2.1]hept-5-en-2-yl)methyl acetate | Cationic (η3-substituted allyl) palladium NHC complexes | 2000:1 | - | Highest Mn (100-300 kg/mol ) | [5] |
| Norbornene Imide | Grubbs' 3rd Gen. (G3) | 400:1 | CTA1 (40 equiv.) | Mn = 2.6 kDa, PDI = 1.77 | [11] |
| Norbornene | Na[W2(µ-Cl)3Cl4(THF)2] | 500:1 | None | High Mw, 80-86% cis-stereoselectivity | [1] |
Experimental Protocols & Workflows
General Protocol for Optimizing Monomer-to-Catalyst Ratio in ROMP
-
Monomer and Solvent Preparation:
-
Purify this compound by distillation to remove any inhibitors or impurities.
-
Dry the solvent (e.g., dichloromethane, toluene) using an appropriate drying agent and distill it under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
In the flask, dissolve the desired amount of this compound in the dried solvent.
-
-
Catalyst Preparation and Addition:
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the chosen catalyst (e.g., Grubbs' catalyst) in the reaction solvent. This allows for accurate dispensing of small quantities of the catalyst.
-
Calculate the volume of the catalyst stock solution needed to achieve the desired monomer-to-catalyst ratio for a series of experiments (e.g., 100:1, 250:1, 500:1, 1000:1).
-
Inject the calculated amount of the catalyst solution into the monomer solution while stirring vigorously.
-
-
Polymerization:
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated temperature) for a specific time. Monitor the reaction progress by observing changes in viscosity.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of a quenching agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the polymer yield gravimetrically.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR spectroscopy.
-
Workflow for Optimization
The following diagram illustrates the logical workflow for optimizing the monomer-to-catalyst ratio.
Caption: Workflow for optimizing the monomer to catalyst ratio.
References
- 1. mdpi.com [mdpi.com]
- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 3. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting poor yields in the hydrolysis of poly(5-Norbornen-2-yl acetate)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor yields or other issues during the hydrolysis of poly(5-norbornen-2-yl acetate) to poly(5-norbornen-2-ol).
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the hydrolysis of poly(this compound).
Q1: Why is my hydrolysis reaction incomplete, resulting in a low yield of poly(5-norbornen-2-ol)?
A1: Incomplete hydrolysis is a common issue and can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the acetate (B1210297) ester is a kinetically controlled process. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion. It is advisable to monitor the reaction progress using techniques like FTIR or NMR spectroscopy to ensure the disappearance of the acetate carbonyl peak.
-
Inadequate Base Concentration: Basic hydrolysis (saponification) is a common method for this transformation. The concentration of the base (e.g., NaOH or KOH) is critical. A stoichiometric or slight excess of the base relative to the acetate groups is necessary to drive the reaction to completion.
-
Poor Solubility: The polymer may not be fully soluble in the chosen solvent system, limiting the access of the hydrolyzing agent to the ester groups. Ensure that the polymer is completely dissolved before and during the reaction. A co-solvent system, such as a mixture of water and a water-miscible organic solvent like methanol (B129727), ethanol, or tetrahydrofuran, can improve solubility.[1]
-
Steric Hindrance: The bulky norbornene backbone can sterically hinder the approach of the hydroxide (B78521) ion to the ester carbonyl. Increasing the reaction temperature can help overcome this energy barrier.
Q2: I'm observing a decrease in the molecular weight of my polymer after hydrolysis. What could be the cause?
A2: A decrease in molecular weight suggests that the polymer backbone is undergoing degradation. This is often due to harsh reaction conditions:
-
High Temperatures: While higher temperatures can increase the rate of hydrolysis, excessive heat can lead to thermal degradation of the polynorbornene backbone. It is a trade-off that needs to be optimized.
-
Strongly Basic Conditions: Concentrated basic solutions, especially at elevated temperatures, can potentially lead to side reactions that cause chain scission.
To mitigate this, consider using milder basic conditions (e.g., sodium bicarbonate, potassium carbonate) for a longer duration or exploring enzymatic hydrolysis as a gentler alternative.[2][3]
Q3: The final polymer product is discolored. How can I prevent this?
A3: Discoloration can arise from side reactions or impurities.
-
Oxidation: The polyene structure that could form upon partial degradation is susceptible to oxidation, which can lead to colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Impurities: Trace impurities in the starting polymer or reagents can also lead to discoloration. Ensure the purity of your poly(this compound) and use high-purity solvents and reagents.
Q4: How can I effectively purify the final poly(5-norbornen-2-ol) product?
A4: Proper purification is crucial to obtain a high-purity product.
-
Precipitation: After neutralizing the reaction mixture, the polymer can be purified by precipitation. Adding the reaction solution dropwise to a large volume of a non-solvent (e.g., water or hexane) while stirring will cause the polymer to precipitate.
-
Washing: The precipitated polymer should be thoroughly washed to remove any remaining salts (e.g., sodium acetate) and other impurities. Multiple washes with deionized water are recommended.
-
Drying: The purified polymer should be dried under vacuum to remove all traces of solvent.
Experimental Protocols
A detailed methodology for the base-catalyzed hydrolysis of poly(this compound) is provided below.
Materials:
-
Poly(this compound)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid for neutralization
-
Hexane or other suitable non-solvent for precipitation
Procedure:
-
Dissolution: Dissolve poly(this compound) in a suitable solvent such as methanol or a mixture of THF and methanol. The concentration will depend on the molecular weight of the polymer, but a 5-10% (w/v) solution is a good starting point.
-
Base Addition: In a separate flask, prepare a solution of NaOH or KOH in water or methanol. The amount of base should be in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the acetate repeating units of the polymer.
-
Reaction: Add the base solution to the polymer solution dropwise with constant stirring. The reaction can be carried out at room temperature or heated to reflux (typically 50-70 °C) to increase the reaction rate.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by FTIR (looking for the disappearance of the C=O stretch of the ester at ~1735 cm⁻¹) or ¹H NMR (disappearance of the acetyl protons at ~2.0 ppm).
-
Neutralization: Once the reaction is complete, cool the solution to room temperature and neutralize it by adding an acid (e.g., dilute HCl or acetic acid) until the pH is neutral.
-
Precipitation: Slowly pour the neutralized polymer solution into a vigorously stirred beaker containing a large excess of a non-solvent (e.g., deionized water or hexane) to precipitate the poly(5-norbornen-2-ol).
-
Purification: Filter the precipitated polymer and wash it extensively with the non-solvent to remove any salts and unreacted reagents.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes typical reaction conditions and their expected impact on the hydrolysis yield. This data is compiled from general principles of ester hydrolysis and information on analogous polymer systems.
| Parameter | Condition Range | Expected Impact on Yield | Potential Issues at Extremes |
| Temperature | Room Temp - 80°C | Higher temperature generally increases reaction rate and yield.[4][5][6] | High temperatures (>80°C) may lead to polymer degradation. |
| Base Concentration | 1.1 - 2.0 eq. (to acetate) | Higher concentration can drive the reaction to completion. | Very high concentrations may promote side reactions and degradation. |
| Reaction Time | 2 - 24 hours | Longer times can lead to higher conversion. | Extended times at high temperatures can cause degradation. |
| Solvent | Methanol, Ethanol, THF/Water | A good solvent ensures homogeneity and accessibility of ester groups. | Poor solubility leads to incomplete reaction. |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor yields in the hydrolysis of poly(this compound).
References
- 1. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 2. A Novel Esterase, DacApva, from Comamonas sp. Strain NyZ500 with Deacetylation Activity for the Acetylated Polymer Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and hydrolysis behavior of side-chain functionalized norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
GPC analysis of poly(5-Norbornen-2-yl acetate) and potential issues with column interactions
Technical Support Center: GPC Analysis of Poly(5-Norbornen-2-yl acetate)
Welcome to the technical support center for Gel Permeation Chromatography (GPC) analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of poly(this compound), with a special focus on potential column interactions and other common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant peak tailing in my chromatogram for poly(this compound)?
A1: Peak tailing is a common issue in chromatography and often indicates secondary interactions between the analyte and the stationary phase of the GPC column. For poly(this compound), the polar acetate (B1210297) group can interact with residual silanol (B1196071) groups on the surface of silica-based column packing materials, leading to undesirable retention mechanisms beyond size exclusion.
-
Primary Cause : The primary cause of peak tailing is often the presence of multiple retention mechanisms for the analyte. In this case, the intended size-exclusion mechanism is competing with adsorption or hydrogen bonding between the polymer's ester groups and the column's stationary phase.
-
Troubleshooting Steps :
-
Mobile Phase Modification : Consider adding a small amount of a polar modifier or salt to the mobile phase (e.g., adding sodium trifluoroacetate (B77799) to hexafluoroisopropanol) to disrupt these secondary interactions. Buffers in the mobile phase can help mask residual silanol interactions.
-
Column Selection : Switch to a column specifically designed for polar polymers or one that is highly deactivated ("end-capped") to minimize the availability of active sites for interaction. Polystyrene-divinylbenzene (PS-DVB) columns are a common choice for organic GPC and can be suitable.
-
Check for Column Degradation : Column performance degrades over time. A void at the column inlet or a blocked frit can also cause tailing. Try reversing and washing the column with a strong solvent or replacing it if necessary.
-
Q2: What are the recommended GPC columns and mobile phases for analyzing poly(this compound)?
A2: The choice of column and mobile phase is critical for achieving accurate, interaction-free GPC analysis. The goal is to ensure the separation occurs purely based on the hydrodynamic volume of the polymer chains.
-
Mobile Phase :
-
Tetrahydrofuran (THF) : THF is a common and effective solvent for many polynorbornene derivatives and is a good starting point. It readily dissolves the polymer and is compatible with standard PS-DVB columns.
-
Dichloromethane (DCM) or Chloroform : These are also viable solvents for similar polymers and can be used with PS-DVB columns.
-
Polar Solvents : For highly polar polymers or to mitigate interactions, solvents like dimethylformamide (DMF) or hexafluoroisopropanol (HFIP) can be used, often with additives.
-
-
Column Selection :
-
Polystyrene-Divinylbenzene (PS-DVB) Columns : These are the workhorse columns for organic GPC and are suitable for this polymer. Using a set of columns with a linear or mixed-bed pore size distribution is recommended for analyzing polydisperse samples.
-
Polar-Specific Columns : Columns like Agilent's PolarGel are designed for use with polar solvents and can be beneficial if strong interactions are observed with standard PS-DVB columns.
-
Q3: My calculated molecular weight (Mw, Mn) values are inconsistent or seem incorrect. What are the potential causes?
A3: Inaccurate molecular weight determination can stem from several sources, from calibration issues to non-ideal chromatographic behavior.
-
Improper Calibration : The calibration curve must cover the entire molecular weight range of your sample. Extrapolating beyond the range of your standards can lead to significant errors. Ensure you are using narrow polydispersity standards that are chemically similar to your analyte (e.g., polystyrene standards for analysis in THF) or use a universal calibration approach with a viscometer detector.
-
Column Interactions : As discussed in Q1, if interactions like adsorption are occurring, the polymer will elute later than expected for its size, leading to an underestimation of its molecular weight.
-
Flow Rate Fluctuation : GPC is highly sensitive to flow rate stability. Unstable flow rates will cause retention times to shift, leading to poor reproducibility in molecular weight calculations.
-
Incorrect Integration : Ensure the baseline and integration limits are set correctly to encompass the entire peak, from its start to where it returns to the baseline. Incorrectly excluding parts of the peak will result in erroneous molecular weight values.
Q4: Can you provide a general experimental protocol for the GPC analysis of this polymer?
A4: The following is a generalized protocol based on common practices for similar polymers. This should be optimized for your specific instrument and polymer characteristics.
Experimental Protocol: GPC of Poly(this compound)
-
Mobile Phase Preparation :
-
Select an appropriate HPLC-grade solvent (e.g., THF).
-
Filter the solvent through a 0.2 µm or 0.45 µm filter to remove particulates.
-
Thoroughly degas the mobile phase before use to prevent bubbles in the system.
-
-
Sample Preparation :
-
Accurately weigh the polymer sample.
-
Dissolve the polymer in the mobile phase to a concentration of approximately 1-2 mg/mL. Dissolution may be aided by gentle stirring.
-
Allow the solution to fully dissolve. This may take several hours for high molecular weight polymers.
-
Filter the sample solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any insoluble material before transferring it to an autosampler vial.
-
-
Instrument Setup :
-
System : An HPLC or GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
Columns : A set of two or three PS-DVB GPC columns with a mixed-bed porosity suitable for the expected molecular weight range. A guard column is highly recommended to protect the analytical columns.
-
Flow Rate : Set to a typical rate of 1.0 mL/min.
-
Column Temperature : Maintain a constant temperature (e.g., 35-40 °C) to ensure reproducible results and reduce solvent viscosity.
-
Injection Volume : 50-100 µL.
-
-
Calibration and Analysis :
-
Calibrate the system by injecting a series of narrow polystyrene standards covering a wide molecular weight range (e.g., 10³ to 10⁶ g/mol ).
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log M) against the retention time.
-
Inject the prepared polymer sample.
-
Process the resulting chromatogram using GPC software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Quantitative Data Summary
The following table summarizes typical experimental conditions and expected data ranges for the GPC analysis of polynorbornene derivatives. Actual values for poly(this compound) will depend on the specific polymerization conditions.
| Parameter | Typical Value / Range | Reference / Notes |
| Mobile Phase | Tetrahydrofuran (THF) | |
| Column Type | Polystyrene-Divinylbenzene (PS-DVB) | |
| Detector | Refractive Index (RI) | |
| Calibration | Polystyrene Standards | |
| Flow Rate | 1.0 mL/min | |
| Temperature | 35 - 40 °C | |
| Number-Average MW (Mn) | 10,000 - 200,000 g/mol | Dependent on synthesis |
| Polydispersity Index (PDI) | 1.1 - 2.5 | Dependent on polymerization method |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during GPC analysis.
Controlling the molecular weight and polydispersity in 5-Norbornen-2-yl acetate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 5-norbornen-2-yl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing 5-norbornen-2-yl acetate?
A1: The primary methods for polymerizing this compound are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. ROMP is often carried out using ruthenium-based catalysts like Grubbs' catalysts, or other transition metal complexes such as those based on osmium.[1][2][3] Vinyl-addition polymerization can be initiated by various late-transition metal catalysts, including those based on nickel and palladium.[4]
Q2: How can I control the molecular weight of poly(this compound)?
A2: The molecular weight of the resulting polymer can be controlled by several factors:
-
Monomer-to-Initiator Ratio ([M]/[I]): In living polymerizations like ROMP, the molecular weight is directly proportional to the ratio of monomer to initiator. Increasing this ratio will result in a higher molecular weight. For instance, in palladium-catalyzed vinyl-addition polymerization, increasing the monomer-to-catalyst ratio from 100:1 to 300:1 has been shown to yield higher molecular weight polymers.[5]
-
Chain Transfer Agents (CTAs): The introduction of chain transfer agents is an effective method to control molecular weight in ROMP.[1][6][7] CTAs allow for the synthesis of polymers with controlled chain lengths, even at high monomer conversions.[1][6]
-
Reaction Temperature: Temperature can influence both the rate of polymerization and the occurrence of side reactions, thereby affecting the final molecular weight.
Q3: What is polydispersity (PDI) and how can I obtain a narrow PDI?
A3: Polydispersity (Đ or PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable. To achieve a low PDI:
-
Use a Living Polymerization Technique: Living polymerizations, such as well-controlled ROMP, are characterized by the absence of chain termination and chain transfer reactions, leading to polymers with low PDI.[3]
-
Ensure Efficient Initiation: Incomplete or slow initiation of the catalyst can lead to a broad PDI.[3] Using a highly active and well-defined initiator is crucial.
-
Control Reaction Conditions: Factors such as temperature and solvent purity can impact the control over the polymerization and, consequently, the PDI.
Q4: What is the role of a chain transfer agent (CTA) in the ROMP of this compound?
A4: A chain transfer agent (CTA) in ROMP allows for the catalytic synthesis of polymers with controlled molecular weights.[1][6] In a conventional living ROMP, one initiator molecule produces one polymer chain. With a CTA, the growing polymer chain can be transferred to the CTA, regenerating the active catalyst which can then initiate a new polymer chain.[7] This allows for the production of more polymer chains with a smaller amount of catalyst, making the process more efficient and cost-effective.[1][6]
Troubleshooting Guide
Issue 1: The molecular weight of my poly(this compound) is too high.
| Possible Cause | Suggested Solution |
| Incorrect monomer-to-initiator ratio ([M]/[I]). | Decrease the [M]/[I] ratio. A lower ratio will result in shorter polymer chains. |
| Absence or insufficient amount of chain transfer agent (CTA). | Introduce a suitable chain transfer agent into the polymerization system. The concentration of the CTA can be adjusted to target a specific molecular weight. |
| Low initiator activity or incomplete initiation. | Ensure the initiator is pure and handled under appropriate inert conditions. Consider using a more active initiator. |
Issue 2: The polydispersity (PDI) of my polymer is too broad.
| Possible Cause | Suggested Solution |
| Impurities in the monomer or solvent. | Purify the monomer and solvent before use. Common purification techniques include distillation and passing through a column of activated alumina (B75360). |
| Slow initiation of the catalyst. | Use a catalyst with a high initiation rate compared to the propagation rate. For ROMP, third-generation Grubbs' catalysts often provide better control.[3] |
| Chain transfer or termination side reactions. | Optimize reaction conditions such as temperature and reaction time to minimize side reactions. Lowering the temperature can sometimes improve control.[3] |
| Inefficient stirring. | Ensure vigorous stirring throughout the polymerization to maintain a homogeneous reaction mixture. |
Issue 3: The polymerization yield is low.
| Possible Cause | Suggested Solution |
| Inactive catalyst. | Verify the activity of the catalyst. Catalysts can deactivate due to exposure to air, moisture, or impurities. Store and handle catalysts under an inert atmosphere. |
| Presence of polymerization inhibitors. | Ensure the monomer and solvent are free from inhibitors. Commercial monomers often contain inhibitors that need to be removed before polymerization. |
| Unfavorable reaction temperature. | Optimize the reaction temperature. Some catalytic systems have a narrow optimal temperature range for high activity. |
| Insufficient reaction time. | Increase the polymerization time to allow for higher monomer conversion. |
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound
This protocol is a general guideline and may need optimization based on the specific catalyst and desired polymer characteristics.
-
Monomer and Solvent Preparation:
-
Dry the solvent (e.g., dichloromethane (B109758) or toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Purify the this compound monomer by distillation or by passing it through a short column of activated basic alumina to remove any inhibitors or impurities.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add the desired amount of purified this compound to the flask via a syringe.
-
Dissolve the monomer in the anhydrous solvent.
-
-
Initiation:
-
Prepare a stock solution of the ROMP catalyst (e.g., Grubbs' 3rd generation catalyst) in the anhydrous solvent.
-
Inject the required amount of the catalyst solution into the monomer solution with vigorous stirring to initiate the polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.
-
-
Polymerization:
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1-24 hours). Monitor the progress of the reaction by techniques such as ¹H NMR or by observing the increase in viscosity.
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of a quenching agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol (B129727).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: Vinyl-Addition Polymerization of this compound
This protocol is a general example using a palladium-based catalyst system.
-
Monomer and Solvent Preparation:
-
Follow the same purification procedures for the monomer and solvent as described in the ROMP protocol.
-
-
Catalyst Preparation:
-
In a separate Schlenk flask under an inert atmosphere, prepare the active catalyst system. This may involve reacting a palladium precursor with a co-catalyst or activator. For example, a cationic palladium complex can be generated in situ.
-
-
Polymerization:
-
In the main reaction flask, dissolve the purified this compound in the anhydrous solvent.
-
Transfer the prepared catalyst solution to the monomer solution to start the polymerization.
-
Stir the reaction mixture at the desired temperature for the required duration.
-
-
Work-up:
-
Quench the reaction by adding a suitable reagent (e.g., methanol).
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane).
-
Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Data Summary
Table 1: Influence of Monomer/Catalyst Ratio on Molecular Weight in Vinyl-Addition Polymerization of exo-Norbornene Carboxylic Acid Octyl Ester
| Monomer/Catalyst Ratio | Mn ( g/mol ) |
| 100:1 | Lower |
| 200:1 | Intermediate |
| 300:1 | 27,500 |
Data adapted from a study on a similar norbornene ester, illustrating the trend.[5]
Table 2: Effect of Catalyst on ROMP of a Chiral Aza-Norbornene Derivative
| Catalyst | Mn (kDa) | Đ (PDI) |
| Ru-2 (Grubbs' 2nd Gen) | 834.9 | 1.97 |
| Ru-3 (Grubbs' 3rd Gen) | - | 1.03 |
Data from a study on a related norbornene derivative, highlighting the improved control with 3rd generation catalysts.[3]
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for controlling molecular weight and polydispersity.
References
- 1. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 3. Chiral poly(aza-norbornene) derivatives with tunable tacticity and living ROMP capability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization and Characterization of 5-Norbornene-2-yl-acetate Catalyzed by Bis-(β-ketonaphthyl -amino) Nickel(II)/B(C6F5)3/AlEt3 Catalytic System [yyhx.ciac.jl.cn]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Impact of impurities in 5-Norbornen-2-yl acetate on polymerization kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening metathesis polymerization (ROMP) of 5-Norbornen-2-yl acetate (B1210297).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of 5-Norbornen-2-yl acetate, focusing on the impact of monomer impurities on polymerization kinetics.
Issue 1: Low or No Polymer Yield
-
Question: My polymerization of this compound is resulting in a very low yield or no polymer at all. What are the potential causes related to monomer purity?
-
Answer: Low or no polymer yield is a common issue often linked to the presence of impurities that deactivate the catalyst. The primary culprits are typically protic impurities and other coordinating species.
-
Water: Ruthenium-based ROMP catalysts, such as Grubbs catalysts, are sensitive to water, which can lead to catalyst decomposition. Even trace amounts of water in the monomer or solvent can significantly reduce or completely inhibit polymerization.
-
Alcohols and Carboxylic Acids: These protic impurities can react with the catalyst, rendering it inactive. Carboxylic acids, in particular, are known to be strong catalyst poisons.
-
Amines: Primary and secondary amines can also deactivate the catalyst through coordination and subsequent decomposition pathways.
-
Dicyclopentadiene (B1670491) (DCPD): As a common precursor in the synthesis of norbornene derivatives, residual DCPD can interfere with the polymerization of the intended monomer.
Troubleshooting Steps:
-
Monomer Purification: Ensure the this compound is rigorously purified before use. Distillation from a suitable drying agent (e.g., CaH₂) is recommended.
-
Solvent Purity: Use anhydrous solvents that have been properly dried and deoxygenated.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric moisture and oxygen.
-
Catalyst Handling: Handle the catalyst in a glovebox to minimize exposure to air and moisture.
-
Issue 2: Inconsistent Polymerization Rates
-
Question: I am observing significant batch-to-batch variation in the polymerization rate of this compound. Why is this happening?
-
Answer: Inconsistent polymerization rates are often attributable to variations in the impurity profile of the monomer, particularly the ratio of endo to exo isomers and the presence of inhibiting impurities.
-
Endo/Exo Isomer Ratio: The exo isomer of this compound is significantly more reactive in ROMP than the endo isomer due to reduced steric hindrance around the double bond. A higher concentration of the endo isomer will result in a slower overall polymerization rate. The Diels-Alder synthesis of norbornene derivatives typically yields a higher proportion of the endo isomer, which is thermodynamically favored.
-
Variable Impurity Levels: Inconsistent levels of inhibiting impurities like water or other protic species between different monomer batches will lead to variable catalyst activity and, consequently, inconsistent polymerization rates.
Troubleshooting Steps:
-
Isomer Ratio Analysis: Characterize the endo/exo ratio of each batch of monomer using ¹H NMR spectroscopy before use.
-
Consistent Purification: Implement a standardized and rigorous purification protocol for the monomer to ensure consistent purity across batches.
-
Kinetic Monitoring: Monitor the polymerization kinetics of a small-scale test reaction for each new batch of monomer to identify any significant deviations.
-
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
-
Question: The resulting polymer from my this compound polymerization has a high polydispersity index (PDI > 1.5). How can I achieve a narrower molecular weight distribution?
-
Answer: A broad molecular weight distribution suggests a loss of control over the polymerization, which can be caused by several factors related to impurities.
-
Slow Initiation/Chain Transfer: Impurities that interfere with the catalyst's initiation or propagation can lead to a broader PDI. If the rate of initiation is slow compared to the rate of propagation, not all polymer chains will grow for the same amount of time.
-
Catalyst Decomposition: The presence of impurities can cause premature termination of growing polymer chains, leading to a mixture of chains with varying lengths.
-
Side Reactions: Impurities may induce side reactions, such as chain transfer to the monomer or solvent, which will broaden the molecular weight distribution.
Troubleshooting Steps:
-
Rigorous Purification: The most critical step is to ensure the highest possible purity of the monomer and solvent to maintain a "living" polymerization character.
-
Catalyst Choice: Consider using a more robust catalyst that may have higher tolerance to certain functional groups or trace impurities.
-
Reaction Conditions: Optimize reaction parameters such as temperature and monomer-to-catalyst ratio. A lower temperature can sometimes reduce the rate of side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in commercially available this compound?
-
A1: Common impurities can include residual starting materials from the Diels-Alder synthesis, such as dicyclopentadiene and acetic acid. Water is also a frequent contaminant. The monomer itself will exist as a mixture of endo and exo isomers.
-
-
Q2: How do I quantify the level of impurities in my monomer?
-
A2: Several analytical techniques can be used:
-
Gas Chromatography (GC): Useful for identifying and quantifying volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the endo/exo ratio and identify structural impurities.
-
Karl Fischer Titration: The most accurate method for quantifying water content.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify unknown impurities.
-
-
-
Q3: What is the acceptable level of water for a successful ROMP of this compound?
-
A3: While specific thresholds depend on the catalyst and desired polymer properties, it is generally recommended to have water content below 10 ppm for sensitive polymerizations aiming for good control over molecular weight and a low PDI.
-
-
Q4: Can I use polymerization inhibitors in my monomer? If so, how do I remove them?
-
A4: Some commercial monomers may contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These inhibitors must be removed before use as they can interfere with the ROMP catalyst. Removal is typically achieved by passing the monomer through a column of activated basic alumina (B75360) or by distillation.
-
-
Q5: How does the choice of catalyst affect the tolerance to impurities?
-
A5: Different generations and types of ROMP catalysts exhibit varying tolerances to functional groups and impurities. For instance, third-generation Grubbs catalysts are generally more robust and tolerant to a wider range of functional groups than first-generation catalysts. However, all are sensitive to strong catalyst poisons like acids and certain protic impurities.
-
Data Presentation
The following tables summarize the expected qualitative and illustrative quantitative impact of common impurities on the ROMP of this compound. The quantitative values are representative examples to illustrate trends and may vary depending on the specific catalyst, solvent, and reaction conditions.
Table 1: Qualitative Impact of Impurities on Polymerization Kinetics
| Impurity | Impact on Polymerization Rate | Impact on Molecular Weight (Mn) | Impact on Polydispersity Index (PDI) |
| Water | Decreases | Decreases | Increases |
| Carboxylic Acids | Significantly Decreases / Inhibits | Significantly Decreases | Increases |
| Alcohols | Decreases | Decreases | Increases |
| Amines (Primary/Secondary) | Decreases / Inhibits | Decreases | Increases |
| Dicyclopentadiene (DCPD) | May decrease effective monomer concentration | May alter Mn | May broaden PDI |
| Endo-isomer | Decreases (relative to exo) | Generally achievable | Generally achievable |
Table 2: Illustrative Quantitative Impact of Impurities on Polymerization Outcome
| Impurity | Concentration | Illustrative % Decrease in Rate | Illustrative % Decrease in Mn | Illustrative % Increase in PDI |
| Water | 50 ppm | 20-40% | 15-30% | 20-50% |
| Acetic Acid | 100 ppm | 50-80% | 40-70% | 50-100% |
| Endo-isomer | 80% (vs. pure exo) | 70-90% | - | - |
Experimental Protocols
Protocol 1: Purification of this compound
-
Drying: Stir the as-received monomer over anhydrous calcium hydride (CaH₂) overnight under an inert atmosphere.
-
Distillation: Perform a vacuum distillation of the dried monomer. Collect the fraction boiling at the correct temperature and pressure.
-
Storage: Store the purified monomer under an inert atmosphere in a sealed flask, preferably in a freezer to inhibit any potential degradation or dimerization.
Protocol 2: General Procedure for ROMP of this compound
-
Setup: Dry all glassware in an oven overnight and assemble under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).
-
Monomer & Solvent: In a flame-dried flask equipped with a magnetic stir bar, dissolve the purified this compound in anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dichloromethane).
-
Catalyst Solution: In a separate vial inside a glovebox, prepare a stock solution of the desired ROMP catalyst (e.g., Grubbs 3rd generation catalyst) in the same anhydrous solvent.
-
Initiation: Vigorously stir the monomer solution and rapidly inject the required amount of the catalyst solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature for the specified time. Monitor the progress by taking aliquots and analyzing them via ¹H NMR or GPC.
-
Termination: Quench the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether.
-
Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for ROMP of this compound.
Caption: ROMP mechanism and catalyst deactivation by common impurities.
Strategies to improve the livingness of 5-Norbornen-2-yl acetate ROMP
Technical Support Center: 5-Norbornen-2-yl acetate (B1210297) (NBE-OAc) ROMP
Welcome to the technical support center for the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornen-2-yl acetate (NBE-OAc). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the livingness of their polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the ROMP of NBE-OAc that can affect the living character of the polymerization.
Question: My polymerization of NBE-OAc results in a broad molecular weight distribution (high Polydispersity Index - PDI). What are the potential causes and solutions?
Answer:
A high PDI is a primary indicator of poor control over the polymerization, suggesting a deviation from living characteristics. The common causes and respective solutions are outlined below:
-
Initiator Reactivity and Stability: The choice of initiator is critical. For functionalized norbornenes like NBE-OAc, ruthenium-based catalysts such as Grubbs' 3rd Generation catalyst (G3) are often preferred due to their high tolerance for functional groups.[1][2][3] If you are using an older generation catalyst, consider switching to a more robust system.
-
Chain Transfer Reactions: Uncontrolled chain transfer can lead to a broadening of the molecular weight distribution. The presence of impurities that can act as chain transfer agents is a common issue. Ensure your monomer and solvent are rigorously purified. In a controlled manner, specific chain transfer agents (CTAs) can be employed to catalytically synthesize polymers, which can be an advanced technique for controlling polymer architecture.[1][2][3]
-
Reaction Temperature: Temperature can significantly impact the rates of propagation, initiation, and termination/chain transfer. A higher temperature might increase the polymerization rate but could also promote side reactions. It is advisable to conduct the polymerization at a controlled and consistent temperature. Some catalyst systems show increased activity at elevated temperatures, but this must be balanced against potential side reactions.[4]
Question: The polymerization of NBE-OAc stops prematurely, resulting in low monomer conversion. What could be the reason?
Answer:
Premature termination of the polymerization can be caused by several factors:
-
Catalyst Decomposition: The catalyst may be decomposing before all the monomer is consumed. This can be due to impurities in the reaction medium (e.g., oxygen, water, or protic impurities). Ensure all reagents and solvents are thoroughly degassed and dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Inhibiting Functional Groups: While NBE-OAc is generally compatible with many ROMP catalysts, the acetate group can potentially interact with highly reactive catalysts, leading to deactivation. Using a catalyst with high functional group tolerance, such as Grubbs' 3rd Generation catalyst, is recommended.[1][2][3]
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient to achieve full conversion, especially if some catalyst deactivation is unavoidable. While a high monomer-to-catalyst ratio is desirable for achieving high molecular weight, a very high ratio might lead to incomplete conversion if the catalyst lifetime is limited.
Question: I am observing a bimodal or multimodal distribution in my Gel Permeation Chromatography (GPC) results. What does this indicate?
Answer:
A multimodal distribution in the GPC trace suggests the presence of multiple active species or different polymerization mechanisms occurring simultaneously.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the polymerization process, leading to a broader or multimodal distribution. Using a fast-initiating catalyst can help ensure all chains start growing at approximately the same time.
-
Presence of Impurities: Impurities can generate new active sites or interfere with the propagating species, leading to different polymer populations. Rigorous purification of the monomer and solvent is crucial.
-
Secondary Metathesis Reactions: As the polymerization progresses and the monomer concentration decreases, secondary metathesis reactions (e.g., backbiting or intermolecular chain transfer with the polymer backbone) can become more prevalent, leading to a broadening of the PDI and potentially a multimodal distribution.[5] Running the reaction for the minimum time required to achieve full conversion can help mitigate these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal catalyst for achieving a living ROMP of this compound?
A1: For functionalized monomers like NBE-OAc, ruthenium-based catalysts, particularly Grubbs' 3rd Generation (G3) catalyst, are highly recommended.[1][2][3] They offer a good balance of high activity and excellent tolerance to a wide range of functional groups, which is crucial for maintaining the living character of the polymerization. Molybdenum-based Schrock catalysts can also be used and are known for their high activity, but they are generally less tolerant to functional groups and require more stringent reaction conditions.[5]
Q2: How can I effectively control the molecular weight of my poly(NBE-OAc)?
A2: In a living polymerization, the molecular weight (Mn) is primarily controlled by the initial monomer-to-catalyst ratio ([M]/[C]) and the monomer conversion. A higher [M]/[C] ratio will result in a higher molecular weight polymer. To achieve a predictable molecular weight, it is essential to ensure that the initiation is fast and quantitative and that chain termination and transfer reactions are minimized.
Q3: What is the role of a chain transfer agent (CTA) in the ROMP of NBE-OAc?
A3: Chain transfer agents are typically used in catalytic ROMP to control the molecular weight of the polymer and to synthesize end-functionalized polymers.[1][2][3][6] In the context of improving "livingness" for a stoichiometric ROMP, their presence is generally undesirable as they introduce a controlled termination/transfer step. However, for catalytic systems, highly reactive CTAs can enable the synthesis of telechelic polymers and block copolymers.[1][2][3]
Q4: Can the endo/exo isomer ratio of this compound affect the polymerization?
A4: Yes, the stereochemistry of the monomer can influence the polymerization kinetics. The exo isomer is generally more reactive in ROMP than the endo isomer due to reduced steric hindrance around the double bond, which allows for easier coordination to the metal center of the catalyst. For achieving a more controlled and living polymerization, using a pure exo isomer is often preferred. However, many studies utilize a mixture of endo and exo isomers.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the ROMP of norbornene derivatives, which can be adapted for this compound.
| Parameter | Value | Catalyst System | Monomer | Comments | Reference |
| Monomer/Catalyst Ratio | 1000:1 | Cp*2Os2Br4/AlMe3 | This compound | Achieved a polymer yield of 58.2 kg per mole of catalyst. | [7] |
| Monomer/Catalyst Ratio | 2000:1 | (η3-substituted allyl) palladium NHC complex | 5-norbornene-2-methyl acetate | Resulted in polymers with the highest Mn (100-300 kg/mol ). | [8] |
| Temperature | 30-50 °C | Vanadium(III) and Nickel(II) complexes | Norbornene | An increase in temperature led to a noticeable increase in polymer yields. | [4] |
| PDI | 1.29 | G3 catalyst with ATRP initiator functionalized CTA | Norborneneimide | For a block copolymer, indicating good control. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Living ROMP of this compound using Grubbs' 3rd Generation Catalyst
-
Monomer and Solvent Preparation:
-
Dry the solvent (e.g., dichloromethane (B109758) or toluene) over a suitable drying agent (e.g., CaH2) and distill under an inert atmosphere.
-
Purify the this compound monomer by passing it through a short column of activated basic alumina (B75360) to remove any acidic impurities and inhibitors.
-
Degas both the solvent and the monomer by several freeze-pump-thaw cycles.
-
-
Polymerization Setup:
-
Assemble a Schlenk flask or a glovebox-compatible vial equipped with a magnetic stir bar.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (argon or nitrogen).
-
-
Reaction Execution:
-
In the reaction vessel, dissolve the desired amount of this compound in the anhydrous, degassed solvent.
-
In a separate vial inside a glovebox, prepare a stock solution of Grubbs' 3rd Generation catalyst in the same solvent.
-
Calculate the required volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio.
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by taking aliquots and analyzing them via ¹H NMR or GPC.
-
-
Termination:
-
Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Stir the solution for an additional 30 minutes to ensure complete deactivation of the catalyst.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Visualizations
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Caption: Troubleshooting workflow for high PDI in NBE-OAc ROMP.
Caption: A typical experimental workflow for NBE-OAc ROMP.
References
- 1. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 20.210.105.67 [20.210.105.67]
- 6. researchgate.net [researchgate.net]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Kinetic studies of the polymerization of 5-Norbornen-2-yl acetate isomers
A Comparative Guide to the Kinetic Studies of 5-Norbornen-2-yl acetate (B1210297) Isomer Polymerization
This guide provides a detailed comparison of the polymerization kinetics of the endo and exo isomers of 5-Norbornen-2-yl acetate, focusing on Ring-Opening Metathesis Polymerization (ROMP). The significant difference in reactivity between the two isomers is a critical factor in polymer synthesis, influencing reaction rates, polymer properties, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Performance Comparison of endo vs. exo Isomers in ROMP
The stereochemistry of the acetate substituent on the norbornene ring profoundly impacts the monomer's reactivity in ROMP. The exo isomer consistently demonstrates significantly higher polymerization rates compared to the endo isomer. This is primarily attributed to the greater steric hindrance presented by the endo substituent, which impedes the approach of the monomer to the metal-alkylidene catalytic center.
Quantitative Data Summary
The following table summarizes calculated activation energies for the rate-determining step (metallacyclobutane formation) in the ROMP of exo and endo ester-substituted norbornene monomers, which serve as close analogs to this compound.[2]
| Isomer | Monomer Structure (Analog) | Calculated Transition State Energy (kcal/mol) | Relative Reactivity |
| exo | M1-XX (exo-methyl ester) | 19.7 | High |
| endo | M1-DD (endo-methyl ester) | 22.3 | Low |
This significant difference in activation energy underscores the much faster polymerization kinetics of the exo isomer.
Experimental Protocols
The following protocols are representative of the methods used for the kinetic analysis of the ROMP of this compound isomers.
Materials
-
endo-5-Norbornen-2-yl acetate (monomer)
-
exo-5-Norbornen-2-yl acetate (monomer)
-
Grubbs' Third Generation Catalyst (or other suitable ROMP catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Internal standard for NMR spectroscopy (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
Inhibitor-free deuterated solvent for NMR kinetics (e.g., CD2Cl2)
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.
General Procedure for Kinetic Analysis by 1H NMR Spectroscopy
-
Preparation of Stock Solutions:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the desired monomer isomer (endo or exo this compound) and the internal standard in the deuterated solvent.
-
Prepare a separate stock solution of the Grubbs' catalyst in the same deuterated solvent. The concentrations should be chosen to achieve the desired monomer-to-catalyst ratio upon mixing.
-
-
NMR Sample Preparation:
-
Transfer a known volume of the monomer/internal standard stock solution to an NMR tube sealed with a septum.
-
Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.
-
-
Initiation of Polymerization and Data Acquisition:
-
Inject the required volume of the catalyst stock solution into the NMR tube.
-
Immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Monitor the reaction by observing the decrease in the intensity of the olefinic proton signals of the monomer and the corresponding increase in the broad olefinic signals of the polymer backbone.
-
-
Data Analysis:
-
Integrate the monomer olefinic signals relative to the internal standard signal at each time point to determine the monomer concentration [M] as a function of time.
-
Plot ln([M]0/[M]t) versus time, where [M]0 is the initial monomer concentration and [M]t is the concentration at time t.
-
The slope of this plot will give the apparent first-order rate constant (kobs) for the polymerization.
-
Visualizations
Logical Relationship: Isomer Reactivity in ROMP
The following diagram illustrates the key factors influencing the differing polymerization rates of the endo and exo isomers of this compound.
Caption: Steric hindrance in the endo isomer leads to a higher energy transition state and a slower polymerization rate compared to the exo isomer.
Experimental Workflow: Kinetic Analysis of ROMP
The following diagram outlines the typical experimental workflow for determining the polymerization kinetics of this compound isomers.
Caption: Workflow for the kinetic analysis of ROMP using in situ 1H NMR spectroscopy.
References
A Comparative Analysis of Thermal and Mechanical Properties: Poly(5-Norbornen-2-yl acetate) versus other Polynorbornenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal and mechanical properties of poly(5-norbornen-2-yl acetate) and other key polynorbornene derivatives. The information presented is supported by experimental data to assist in material selection for various research and development applications.
Introduction to Polynorbornenes
Polynorbornenes are a versatile class of polymers synthesized from norbornene-type monomers. Their unique properties, including high thermal stability, chemical resistance, and tunable mechanical characteristics, make them attractive for a wide range of applications, from advanced materials to drug delivery systems. The properties of polynorbornenes can be significantly altered by the incorporation of different functional groups into the norbornene monomer. This guide focuses on comparing poly(this compound) with other polynorbornenes to highlight the impact of the acetate (B1210297) functional group on the polymer's overall performance.
Thermal and Mechanical Property Comparison
The following tables summarize the key thermal and mechanical properties of poly(this compound) and a selection of other polynorbornene derivatives.
Table 1: Thermal Properties of Selected Polynorbornenes
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Poly(this compound) | Data not readily available in literature; generally exhibits good thermal stability.[1] | Data not readily available in literature. |
| Unfunctionalized Vinyl-Addition Polynorbornene (VAPNB) | > 380 | > 400 |
| Poly(5-n-butylnorbornene) | ~45 | ~300[2] |
| Poly(5-decylnorbornene) | Tunable from 91.7 to 192.4 (copolymer with norbornene)[3] | Data varies with composition. |
| Poly(norbornene-co-5-n-dodecylnorbornene) | Tunable from 91.7 to 192.4[3] | Data varies with composition. |
| Hydrogenated Polynorbornene (all-cis) | ~35 | ~430[4] |
Table 2: Mechanical Properties of Selected Polynorbornenes
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(this compound) | Data not readily available in literature. | Data not readily available in literature. | Data not readily available in literature. |
| Unfunctionalized Vinyl-Addition Polynorbornene (VAPNB) | Brittle | Data not readily available in literature. | < 1 |
| Poly(norbornene-co-5-n-octylnorbornene) | Varies with composition | Varies with composition | Varies with composition |
| Poly(norbornene-co-5-n-decylnorbornene) | Varies with composition, decreases with increasing decylnorbornene content[3] | Varies with composition | Increases with increasing decylnorbornene content[3] |
| Poly(norbornene-co-5-n-dodecylnorbornene) | Varies with composition, decreases with increasing dodecylnorbornene content[3] | Varies with composition | Increases with increasing dodecylnorbornene content[3] |
| Poly(3-pentafluorophenyltricyclononene-7) | 20 | Data not readily available in literature. | 4[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermal Analysis
Objective: To determine the glass transition temperature (Tg) of the polymer.
Protocol:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan to eliminate any prior thermal history.
Objective: To determine the decomposition temperature (Td) of the polymer.
Protocol:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[6][7]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td is typically reported as the temperature at which 5% weight loss occurs.[6]
Mechanical Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
Protocol:
-
Specimen Preparation: Thin films of the polymer are cast from a solution and cut into rectangular strips with specific dimensions (e.g., 25 mm width and 150 mm length).[8] The thickness of the film should be less than 1 mm.[9]
-
Test Environment: The test is conducted in a controlled environment, typically at 23°C and 50% relative humidity.[8]
-
Procedure:
-
The specimen is mounted securely in the grips of a universal testing machine.
-
The initial distance between the grips (gauge length) is set.
-
The specimen is pulled at a constant rate of crosshead displacement.
-
The force required to stretch the film and the corresponding elongation are recorded until the specimen breaks.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of polynorbornenes.
Caption: General workflow for polynorbornene synthesis and characterization.
Caption: Relationship between experimental techniques and measured properties.
References
- 1. Polymerization and Characterization of 5-Norbornene-2-yl-acetate Catalyzed by Bis-(β-ketonaphthyl -amino) Nickel(II)/B(C6F5)3/AlEt3 Catalytic System [yyhx.ciac.jl.cn]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 9. zwickroell.com [zwickroell.com]
5-Norbornen-2-yl Acetate: A Versatile Monomer for Ring-Opening Metathesis Polymerization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of functionalized norbornene monomers for Ring-Opening Metathesis Polymerization (ROMP), 5-Norbornen-2-yl acetate (B1210297) emerges as a compelling alternative, offering a unique balance of reactivity, functionality, and accessibility. This guide provides an objective comparison of 5-Norbornen-2-yl acetate with other common functionalized norbornene monomers, supported by experimental data, detailed protocols, and visual representations of key processes to aid researchers in monomer selection and experimental design.
Performance Comparison of Functionalized Norbornene Monomers in ROMP
The selection of a functionalized norbornene monomer is critical in tailoring the properties of the resulting polymer, such as its thermal characteristics, solubility, and post-polymerization modification potential. This section compares the performance of this compound with other representative norbornene monomers bearing ester, alcohol, carboxylic acid, and nitrile functionalities.
The reactivity of norbornene monomers in ROMP is significantly influenced by the nature and stereochemistry (exo vs. endo) of the substituent. Generally, exo isomers exhibit higher reactivity than their endo counterparts due to reduced steric hindrance around the double bond, which facilitates coordination with the catalyst. Electron-withdrawing groups can also influence the polymerization kinetics.
Table 1: Comparison of Polymerization Performance of Functionalized Norbornene Monomers
| Monomer | Catalyst (Molar Ratio) | Mon
A Comparative Guide to Catalysts for Ring-Opening Metathesis Polymerization of 5-Norbornen-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
The Ring-Opening Metathesis Polymerization (ROMP) of functionalized norbornenes, such as 5-norbornen-2-yl acetate (B1210297), is a powerful tool for the synthesis of well-defined polymers with applications in materials science and drug delivery. The choice of catalyst is paramount to controlling the polymerization process, influencing key parameters like catalytic activity, polymer molecular weight, and functional group tolerance. This guide provides a comparative analysis of commonly employed catalysts—Grubbs, Schrock, and other notable systems—for the ROMP of 5-norbornen-2-yl acetate and structurally similar monomers, supported by available experimental data.
At a Glance: Catalyst Performance Comparison
The selection of a suitable catalyst for the ROMP of this compound hinges on the desired polymer characteristics and experimental conditions. While direct comparative data for this specific monomer is limited in publicly accessible literature, we can infer performance from studies on analogous functionalized norbornenes.
| Catalyst Family | Specific Catalyst (Generation/Type) | Monomer | Monomer/Catalyst Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) | M_n (kDa) | PDI (M_w/M_n) | Key Characteristics & Functional Group Tolerance |
| Grubbs | First Generation (G1) | Norbornene Derivatives | ~100:1 | Dichloromethane (B109758) | RT | 1-4 | High | Controllable | ~1.1-1.3 | Good tolerance for various functional groups, including esters. Slower initiation than later generations. |
| Grubbs | Second Generation (G2) | Norbornene Derivatives | ~200:1 | Dichloromethane | RT | <1 | High | Controllable | ~1.1-1.2 | Higher activity and better air stability than G1. Broad functional group tolerance. |
| Grubbs | Third Generation (G3) | Norbornene Derivatives with ester groups | ~50:1 - 200:1 | Dichloromethane | RT | <0.5 | High | Well-controlled | ~1.05-1.15 | Very high activity and initiation rates, enabling living polymerization of functionalized monomers. Excellent functional group tolerance.[1] |
| Schrock | Molybdenum (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂) | Norbornadiene diesters | ~100:1 | Toluene | RT | <0.5 | High | Controllable | ~1.2-1.8 | Extremely high activity, but sensitive to air and moisture. May have limitations with certain functional groups.[1] |
| Schrock | Tungsten (e.g., W(NAr)(CHCMe₂Ph)(OR)₂) | Norbornene derivatives | ~100:1 | Toluene | RT | <0.5 | High | Controllable | Variable | High activity, similar sensitivities to molybdenum catalysts. |
| Other | Osmium (Cp*₂Os₂Br₄/AlMe₃) | This compound | 1000:1 | Dichloromethane | RT | Several | High | N/A | N/A | Active for ester-functionalized norbornenes, yielding 58.2 kg of polymer per mole of catalyst.[2] |
| Other | Tungsten (Na[W₂(µ-Cl)₃Cl₄(THF)₂]) | Norbornene derivatives with ester groups (e.g., -COOMe) | ~500:1 | Dichloromethane | RT | 24 | Quantitative | High | N/A | Efficient for norbornenes with "softer" functional groups like esters, while deactivated by strongly coordinating groups like -COOH or -OH. |
| Other | Iron-based catalysts | Norbornene | ~1000:1 | Toluene | 100 | 24 | High | >1,000 | N/A | Emerging as a more economical and biocompatible alternative, though typically requiring higher temperatures. |
Note: Data for Grubbs and Schrock catalysts are often reported for a range of functionalized norbornenes and not specifically for this compound in a comparative context. The presented values are representative of their general performance with such monomers.
In-Depth Catalyst Analysis
Grubbs Catalysts
Ruthenium-based Grubbs catalysts are renowned for their excellent functional group tolerance and stability in the presence of air and moisture, making them highly popular in academic and industrial research.
-
First Generation (G1): While groundbreaking, G1 exhibits slower initiation and propagation rates compared to its successors. It is effective for the ROMP of less demanding monomers but may show limitations with highly functionalized substrates.
-
Second Generation (G2): The incorporation of an N-heterocyclic carbene (NHC) ligand significantly enhances the catalytic activity and stability of G2 over G1. It demonstrates broad applicability for the ROMP of various functionalized norbornenes, including those with ester groups.
-
Third Generation (G3): G3 catalysts, featuring two pyridine (B92270) ligands, offer very fast initiation rates, which is crucial for achieving living polymerization characteristics with low polydispersity indices (PDI).[1] This generation is particularly well-suited for the controlled polymerization of monomers like this compound, yielding polymers with predictable molecular weights and narrow distributions.[1]
Schrock Catalysts
Molybdenum- and tungsten-based Schrock catalysts are distinguished by their exceptionally high catalytic activity.
-
Molybdenum Catalysts: These catalysts are highly effective for the rapid polymerization of a wide range of cyclic olefins. However, their high reactivity is accompanied by sensitivity to air, moisture, and certain functional groups, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox). For monomers like norbornadiene diesters, they can produce polymers with broader PDI compared to third-generation Grubbs catalysts.[1]
-
Tungsten Catalysts: Similar to their molybdenum counterparts, tungsten-based Schrock catalysts exhibit high activity but also share the same sensitivities. They are capable of polymerizing functionalized norbornenes, but careful consideration of functional group compatibility is required.
Other Catalytic Systems
Research continues to explore alternative metal-based catalysts for ROMP to enhance performance, reduce cost, and improve biocompatibility.
-
Osmium Catalysts: Dinuclear osmium complexes, when activated with a co-catalyst like trimethylaluminum (B3029685) (AlMe₃), have demonstrated high activity for the ROMP of this compound, achieving significant polymer yields.[2]
-
Tungsten Complexes (Non-Schrock type): Certain tungsten complexes have been shown to effectively polymerize norbornene derivatives bearing ester functionalities. These catalysts can be sensitive to strongly coordinating groups but offer an alternative to the more common ruthenium and molybdenum systems.
-
Iron-Based Catalysts: As an earth-abundant and less toxic metal, iron is an attractive alternative to precious metal catalysts. While still under development, iron-based catalysts have shown promise in the ROMP of norbornene, although they often require higher reaction temperatures.
Experimental Protocols
A general experimental procedure for the ROMP of this compound is provided below. Specific monomer-to-catalyst ratios, reaction times, and temperatures should be optimized based on the chosen catalyst and desired polymer characteristics.
Materials:
-
This compound (distilled before use)
-
Selected Catalyst (e.g., Grubbs Third Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Precipitation solvent (e.g., methanol)
Procedure:
-
Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of this compound in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Solution Preparation: In a separate vial, dissolve the catalyst in a small amount of the anhydrous solvent.
-
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature for the specified time. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Quenching: Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether, and stir for an additional 20-30 minutes.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash with the precipitation solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
Performance Unveiled: 5-Norbornen-2-yl Acetate Polymers vs. Commercial Counterparts in Advanced Applications
For researchers and professionals in the vanguard of materials science and drug development, the quest for novel polymers with superior performance characteristics is relentless. This guide offers a comparative analysis of polymers derived from 5-Norbornen-2-yl acetate (B1210297) (NBE-OAc) against established commercial polymers in the demanding fields of microelectronics, specifically as photoresists and dielectric materials. Through a meticulous review of available data, this report summarizes key performance metrics, details experimental protocols for evaluation, and provides a visual roadmap of the underlying chemical and process workflows.
Polymers based on the norbornene backbone have garnered significant interest due to their unique combination of properties, including high thermal stability, good mechanical strength, and tunable functionality. The incorporation of the acetate group in NBE-OAc offers a handle for further chemical modification and influences the polymer's solubility and adhesion characteristics, making it a candidate for specialized applications. This guide will delve into the performance of poly(NBE-OAc) and its closely related ester-functionalized polynorbornenes, juxtaposing them with the performance of widely used commercial polymers to illuminate their potential and current standing.
At a Glance: Performance Metrics
To facilitate a clear comparison, the following tables summarize the key performance indicators for polymers in photoresist and dielectric applications. It is important to note that specific performance data for the homopolymer of 5-Norbornen-2-yl acetate is limited in publicly available literature. Therefore, data for closely related polynorbornene esters are included as a proxy to provide a reasonable assessment of potential performance.
Photoresist Performance Comparison
| Polymer System | Type | Resolution | Sensitivity / Dose | Key Characteristics |
| Polynorbornene Copolymers (with steroid derivatives) | Positive Tone | 0.15 - 0.20 µm | 5 - 18 mJ/cm² | Good thermal stability (up to 260°C) and dry-etching resistance.[1] |
| Polynorbornene-co-maleic anhydride | Negative Tone | 0.18 µm (line and space) | 10 mJ/cm² | Good thermal stability up to 195°C.[2] |
| Commercial: PMMA (Poly(methyl methacrylate)) | Positive Tone | <0.02 µm (e-beam) | 50 - 500 µC/cm² (e-beam), >500 mJ/cm² (DUV)[3][4] | High resolution, widely used in e-beam lithography, but has lower sensitivity. |
| Commercial: SU-8 (Epoxy-based) | Negative Tone | High aspect ratio features (2 to 200 µm thick) | i-Line (365 nm) and broadband sensitive. | Excellent for creating thick, chemically and thermally stable structures.[5][6] |
Dielectric Performance Comparison
| Polymer System | Dielectric Constant (k) | Dielectric Loss (tan δ) | Breakdown Strength | Key Characteristics |
| Polynorbornene Homopolymer | 2.20 | - | - | Low dielectric constant.[7] |
| Alkyl-Functionalized Polynorbornene | Slightly < 2.20 | - | - | Lower rigidity and residual stress compared to homopolymer.[7] |
| Triethoxysilyl-Functionalized Polynorbornene | 2.53 - 2.67 | - | - | Improved adhesion, but higher dielectric constant due to polar groups.[7] |
| Metathesis Polynorbornene with Ester Fragments | 3.3 - 8.9 | - | - | Higher dielectric permittivity compared to vinyl-addition polynorbornenes.[8] |
| Vinyl-Addition Polynorbornene Dicarboxylic Acid Dialkyl Esters | 3.0 - 3.5 (@ 1 MHz) | - | - | Dielectric constant depends on the length of the alkyl group.[8] |
| Commercial: BOPP (Biaxially Oriented Polypropylene) | ~2.2 | ~0.0002 | High | Widely used in capacitors due to low loss and high dielectric strength.[9] |
| Commercial: Polyimide (e.g., Kapton) | 2.7 - 3.5 | 0.01 - 0.03 (@ 1 Hz) | ~300 MV/m | Excellent thermal stability and good mechanical properties.[10][11] |
| Commercial: PMMA (Poly(methyl methacrylate)) | 2.6 - 3.2 (@ 1 MHz) | - | - | Common dielectric with moderate properties. |
| Commercial: SU-8 | 3.2 - 4.1 (@ 1 GHz) | 0.015 - 0.033 (@ 1 GHz) | 112 - 115 V/µm | Used as a structural and dielectric material in MEMS. |
Experimental Methodologies: A Closer Look
The performance data presented is derived from a variety of experimental techniques. Understanding these methods is crucial for interpreting the results and designing future experiments.
Photoresist Performance Evaluation
The lithographic performance of a photoresist is primarily assessed by its resolution, sensitivity, and contrast. A typical experimental workflow is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. emresist.com [emresist.com]
- 4. amolf.nl [amolf.nl]
- 5. kayakuam.com [kayakuam.com]
- 6. microresist.de [microresist.de]
- 7. promerus.com [promerus.com]
- 8. researchgate.net [researchgate.net]
- 9. gminsights.com [gminsights.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Economic Equation: Evaluating 5-Norbornen-2-yl Acetate in Specialty Polymer Synthesis
In the competitive landscape of specialty polymer development, the choice of monomer is a critical determinant of both final product performance and overall manufacturing cost. This guide provides a comprehensive cost-effectiveness analysis of 5-Norbornen-2-yl acetate (B1210297), a functionalized norbornene monomer, in comparison to viable alternatives for the synthesis of specialty polymers. This objective evaluation, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance and Cost: A Comparative Analysis
The utility of a monomer in specialty polymer synthesis is a balance between its cost and the performance characteristics it imparts to the resulting polymer. Here, we compare 5-Norbornen-2-yl acetate with several alternative norbornene-based monomers, focusing on key properties such as thermal stability and mechanical performance.
Table 1: Cost Comparison of Functionalized Norbornene Monomers
| Monomer | Supplier Example(s) | Price (USD) per Gram (approx.) |
| This compound | TCI Chemicals, Sigma-Aldrich, NanoAxis LLC | $1.75 - $3.67 |
| Dimethyl 5-norbornene-2,3-dicarboxylate | Thermo Scientific | Varies, inquire for pricing |
| 5-Norbornene-2-carboxylic acid | TCI Chemicals, Alkali Scientific | $2.24 - $5.36 |
| Methyl 5-norbornene-2-carboxylate | Aladdin Scientific | $6.33 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. It is recommended to obtain current quotes from suppliers.
Table 2: Performance Comparison of Polymers Derived from Norbornene Monomers
| Polymer | Monomer | Polymerization Method | Thermal Stability (Td, 5% weight loss, °C) | Glass Transition Temperature (Tg, °C) | Mechanical Properties |
| Poly(this compound) | This compound | ROMP, Vinyl Addition | ~350-400 | ~35-45 (for unmodified polynorbornene) | Data not readily available in comparative studies. |
| Poly(dimethyl 5-norbornene-2,3-dicarboxylate) | Dimethyl 5-norbornene-2,3-dicarboxylate | Vinyl Addition | >330[1] | Decreases with longer alkyl chains[1] | Good solubility, potential for high modulus.[2] |
| Poly(diethyl 5-norbornene-2,3-dicarboxylate) | Diethyl 5-norbornene-2,3-dicarboxylate | Vinyl Addition | ~350 (degradation of side chains starts)[3] | Decreases with longer alkyl chains | Increased flexibility with longer alkyl chains.[3] |
From a cost perspective, this compound presents a competitive option. However, for applications demanding specific thermal or mechanical properties, alternative monomers like norbornene dicarboxylates may offer advantages, albeit potentially at a different cost point. For instance, polymers derived from dialkyl norbornene-2,3-dicarboxylates exhibit good thermal stability, with the degradation behavior being influenced by the length of the alkyl side chain.[3] The glass transition temperature and mechanical flexibility of these polymers can also be tuned by varying the alkyl substituent.[3]
Experimental Protocols: A Guide to Synthesis
The synthesis of specialty polymers from norbornene derivatives is primarily achieved through two robust polymerization techniques: Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
This method utilizes transition metal catalysts, such as Grubbs' catalysts, to polymerize cyclic olefins.
Materials:
-
This compound (monomer)
-
Grubbs' Catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a Schlenk line, dissolve the desired amount of Grubbs' catalyst in the anhydrous solvent.
-
In a separate flask, dissolve the this compound monomer in the same solvent.
-
Transfer the catalyst solution to the monomer solution via cannula or syringe.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques like NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., ethyl vinyl ether).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Vinyl Addition Polymerization of Norbornene Dicarboxylates
This method typically employs late transition metal catalysts, such as palladium complexes, and results in a saturated polymer backbone.
Materials:
-
Norbornene dicarboxylate monomer (e.g., Dimethyl 5-norbornene-2,3-dicarboxylate)
-
Palladium(II) catalyst precursor (e.g., [Pd(allyl)Cl]2)
-
Cocatalyst/activator (e.g., AgSbF6, B(C6F5)3)
-
Anhydrous, degassed solvent (e.g., chlorobenzene, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the palladium catalyst precursor and the cocatalyst in the anhydrous solvent in a reaction vessel.
-
In a separate flask, dissolve the norbornene dicarboxylate monomer in the same solvent.
-
Add the monomer solution to the catalyst solution.
-
Stir the reaction mixture at the desired temperature. The polymerization can be monitored by GPC to track the increase in molecular weight.
-
After the desired reaction time, terminate the polymerization by adding a small amount of a polar solvent like methanol.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Logical Framework for Monomer Selection
The decision-making process for selecting the most cost-effective monomer involves a hierarchical consideration of factors, starting from the desired polymer properties and cascading down to the economic viability of the synthesis.
Conclusion
This compound stands as a cost-competitive monomer for the synthesis of specialty polymers. Its utility is particularly evident in applications where a balance of performance and economic efficiency is paramount. However, for applications demanding tailored thermal or mechanical properties, alternative functionalized norbornenes, such as dicarboxylate derivatives, warrant consideration. The choice of polymerization methodology—ROMP or vinyl addition—will also significantly influence the final polymer architecture and properties. By carefully weighing the cost of the monomer against the desired performance characteristics and the intricacies of the synthetic route, researchers can optimize the development of novel specialty polymers for a wide range of applications.
References
A comparative guide to the polymerization of different functionalized norbornene derivatives
A Comparative Guide to the Polymerization of Different Functionalized Norbornene Derivatives
For researchers, scientists, and drug development professionals, polymers derived from functionalized norbornenes offer a versatile platform for creating materials with tailored properties. The rigid bicyclic structure of norbornene imparts unique characteristics to the resulting polymers, such as high thermal stability and chemical resistance.[1] The choice of polymerization method plays a crucial role in determining the final polymer's structure, properties, and potential applications. This guide provides a comparative overview of the most common polymerization techniques for functionalized norbornene derivatives: Ring-Opening Metathesis Polymerization (ROMP), vinyl-addition polymerization, and cationic polymerization.
Polymerization Methods: A Comparative Overview
The polymerization of norbornene derivatives can proceed through different mechanisms, each yielding polymers with distinct backbone structures and properties.
-
Ring-Opening Metathesis Polymerization (ROMP): This method proceeds via the cleavage and reformation of carbon-carbon double bonds, resulting in unsaturated polymer chains with the norbornene ring opened.[2][3] ROMP is known for its excellent functional group tolerance and the ability to create well-defined polymers with controlled molecular weights and low polydispersity, especially when using catalysts like Grubbs' or Schrock's initiators.[4][5]
-
Vinyl-Addition Polymerization: In this type of polymerization, the norbornene double bond is opened, leading to a saturated polymer backbone composed of repeating bicyclic units.[1][6] This method typically employs late-transition metal catalysts, such as those based on palladium and nickel.[6][7] The resulting polymers often exhibit high glass transition temperatures and excellent thermal stability.[8][9]
-
Cationic Polymerization: This method is initiated by cationic species and can lead to polymers with rearranged structures.[10] Boron-based catalysts are often used for this type of polymerization.[10][11] The polymer structure can vary depending on the monomer and reaction conditions, sometimes resulting in addition-type polymers and other times in polymers with rearranged, nortricyclane units.[10]
Below is a diagram illustrating the different polymerization pathways for a generic functionalized norbornene.
Performance Comparison
The choice of polymerization technique significantly impacts the properties of the resulting polynorbornene. The following tables summarize key performance metrics for different polymerization methods based on published experimental data.
Table 1: Comparison of Polymerization Methods
| Feature | Ring-Opening Metathesis Polymerization (ROMP) | Vinyl-Addition Polymerization | Cationic Polymerization |
| Backbone Structure | Unsaturated (contains C=C bonds) | Saturated (all C-C single bonds) | Saturated, often with rearranged units |
| Typical Catalysts | Ruthenium (Grubbs'), Molybdenum (Schrock) | Palladium, Nickel | Lewis acids (e.g., B(C₆F₅)₃, BF₃·OEt₂) |
| Functional Group Tolerance | Excellent[5] | Good to excellent[6][12] | Moderate |
| Control over Polymer Architecture | High (living polymerization possible)[5][13] | Moderate to high (living polymerization reported)[12] | Lower |
| Polymer Properties | Elastomeric to rigid plastics, tunable | High thermal stability, high Tg, good chemical resistance[1][8] | Variable, can have high molecular weights[10] |
Table 2: Quantitative Comparison of Polymer Properties
| Polymerization Method | Functional Group Example | Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) |
| ROMP | Ester | Grubbs' 3rd Gen. | Varies with [M]/[I] ratio | ~1.1[13] | Varies with side chain | >300[14] |
| ROMP | Imide | Grubbs' 3rd Gen. | Controlled, up to high MW | ≤ 1.11[13] | >200[15] | ~400[15] |
| Vinyl-Addition | Bromoalkyl | (NHC)Pd-systems | Up to 1.4 x 106[9] | 1.5 - 3.0[6] | >150[8] | ~400[7] |
| Vinyl-Addition | Alkyl, Aryl | (t-Bu₃P)PdMeCl/Li[FABA] | Controlled, narrow MWD | ~1.1 - 1.3[12] | 209[8] | ~379[8] |
| Cationic | Alkylidene | B(C₆F₅)₃ / co-catalyst | Up to 4.3 x 105[10] | 1.8 - 3.5[11] | High | - |
Mn = Number-average molecular weight; PDI = Polydispersity index; Tg = Glass transition temperature; Td = Decomposition temperature. Values are representative and can vary significantly with specific monomer, catalyst, and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for each polymerization method.
General Experimental Workflow
The following diagram outlines a typical workflow for norbornene polymerization experiments.
Protocol for Ring-Opening Metathesis Polymerization (ROMP)
This protocol is a generalized procedure based on the use of a Grubbs-type catalyst.
Materials:
-
Functionalized norbornene monomer
-
Grubbs' catalyst (e.g., 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Terminating agent (e.g., ethyl vinyl ether)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
In a glovebox, the functionalized norbornene monomer is dissolved in the anhydrous solvent in a reaction vessel equipped with a magnetic stir bar.
-
A stock solution of the Grubbs' catalyst in the same solvent is prepared.
-
The desired amount of the catalyst solution is added to the monomer solution to initiate the polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.
-
The reaction is allowed to proceed at a specific temperature (e.g., room temperature or elevated) for a set time, with stirring.
-
The polymerization is terminated by the addition of a terminating agent, such as ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.[16]
Protocol for Vinyl-Addition Polymerization
This protocol is a representative example using a palladium-based catalyst.
Materials:
-
Functionalized norbornene monomer
-
Palladium catalyst (e.g., (NHC)Pd-based complex)
-
Co-catalyst/activator (if required, e.g., NaBArF)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or chlorobenzene)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
The functionalized norbornene monomer is dissolved in the anhydrous solvent in the reaction vessel.
-
The palladium catalyst and any co-catalyst are added to the reaction mixture.
-
The reaction is stirred at a controlled temperature for the desired duration.
-
The resulting polymer solution may be viscous.
-
The polymer is isolated by precipitation into a large volume of a non-solvent such as methanol.
-
The polymer is filtered, washed, and dried under vacuum.[17]
Protocol for Cationic Polymerization
This protocol describes a typical cationic polymerization using a borane (B79455) catalyst.
Materials:
-
Functionalized norbornene monomer
-
Borane catalyst (e.g., B(C₆F₅)₃)
-
Co-catalyst/initiator (e.g., water, alcohol, or carboxylic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
The reaction is conducted under an inert atmosphere.
-
The monomer and a co-catalyst are dissolved in the anhydrous solvent in the reaction vessel.
-
A solution of the borane catalyst in the same solvent is added to the monomer solution to initiate polymerization.
-
The reaction is stirred at a specific temperature for a predetermined time.
-
The polymerization is quenched, for example, by the addition of a small amount of methanol.
-
The polymer is precipitated by adding the reaction mixture to a non-solvent.
-
The product is collected by filtration, washed, and dried.[10]
Conclusion
The polymerization of functionalized norbornene derivatives offers a rich field for materials development. ROMP provides excellent control over polymer architecture and tolerates a wide range of functional groups, making it ideal for creating well-defined block copolymers and other complex structures.[18] Vinyl-addition polymerization yields saturated, thermally stable polymers with high glass transition temperatures, suitable for applications requiring robust materials.[9] Cationic polymerization presents another route to high molecular weight polymers, although control over the polymer structure can be more challenging.[11] The choice of the optimal polymerization method will depend on the desired polymer properties, the nature of the functional groups on the norbornene monomer, and the specific application requirements. This guide provides a foundational understanding to aid researchers in selecting the most appropriate synthetic strategy for their goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04078F [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Norbornen-2-yl Acetate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Norbornen-2-yl acetate (B1210297), a combustible liquid commonly used in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Key Safety and Handling Information
5-Norbornen-2-yl acetate is classified as a combustible liquid, necessitating careful handling to avoid ignition.[1][2] Always work in a well-ventilated area and keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3] Personal protective equipment, including eye shields and gloves, should be worn to prevent contact.[4] In case of a spill, absorb the material with a suitable non-combustible absorbent such as dry sand or earth and dispose of it promptly in accordance with local regulations.[5]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are important for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [4] |
| Boiling Point | 73-76 °C at 14 mmHg[4][6] |
| Density | 1.044 g/mL at 25 °C[4][6] |
| Flash Point | 62 °C (143.6 °F) - closed cup[4] |
| Refractive Index | n20/D 1.47[4][6] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to send it to an approved waste disposal plant.[1][3] The following protocol outlines the necessary steps to ensure safe and compliant disposal:
-
Waste Identification and Segregation:
-
Clearly label containers of this compound waste with its name and associated hazards.
-
Do not mix with incompatible waste streams. Store separately from strong oxidizing agents.
-
-
Consult Local, State, and Federal Regulations:
-
Before proceeding with disposal, it is mandatory to consult your local, state, and federal environmental regulations.[5] These regulations will dictate the specific requirements for chemical waste disposal in your region.
-
-
Explore Recycling Options:
-
If possible, consider recycling the this compound.[5] Some facilities may be equipped to purify and reuse the chemical.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Select a licensed and reputable chemical waste disposal company. They will have the expertise and permits to handle and transport hazardous materials.
-
-
Incineration as a Disposal Method:
-
A common and effective method for disposing of this compound is through incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5] This ensures the complete destruction of the compound and minimizes the release of harmful substances.
-
-
Container Disposal:
-
Dispose of the empty container in an approved waste disposal plant.[1] Do not reuse empty containers.
-
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Norbornen-2-yl acetate
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with 5-Norbornen-2-yl acetate (B1210297). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical Safety and Properties
5-Norbornen-2-yl acetate is a combustible liquid that requires careful handling to prevent ignition and exposure.[1][2] Below is a summary of its key safety and physical parameters.
| Property | Value | Source |
| CAS Number | 6143-29-9 | [3][4] |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| Appearance | Colorless to Yellow clear liquid | [5] |
| Boiling Point | 73-76 °C at 14 mmHg | [3][4] |
| Density | 1.044 g/mL at 25 °C | [3][4] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [3][4] |
| Hazards | Combustible liquid | [1][6][7] |
| Occupational Exposure Limits (OELs) | Not established. Follow guidelines for handling combustible liquids and minimize exposure. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[2] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are suitable for incidental contact with low volumes. For prolonged contact or handling larger volumes (>1 liter), heavy-duty gloves such as butyl rubber are recommended.[1][6] Always consult the glove manufacturer's resistance guide for specific breakthrough times. | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat worn over clothing that covers the entire body.[1][2] | Protects against splashes and potential fires. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with a Type ABEK (EN14387) filter cartridge should be used when handling large quantities or in poorly ventilated areas.[3] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.[1] | Protects against inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures that this compound is handled safely from receipt to disposal.
1. Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
2. Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.
3. Prepare Fume Hood: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][6]
4. Ready Spill Kit: Ensure a spill kit appropriate for combustible liquids is readily accessible.
5. Transport Chemical: Use a secondary container when transporting the chemical to the fume hood.
6. Dispense: Use the smallest practical quantities for the experiment.[6] Keep the container tightly closed when not in use.
7. Perform Reaction: Keep all ignition sources, such as heat guns and open flames, away from the work area.[2][6]
8. Secure Container: After use, tightly close the primary container.
9. Decontaminate: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.
10. Segregate Waste: Collect all waste materials containing this compound in a designated, properly labeled hazardous waste container.
11. Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
12. Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
13. Store Securely: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7] Storage should be in a designated flammable liquids cabinet.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All liquid waste containing this compound must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[5][8]
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled solid hazardous waste container.
2. Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Keep waste containers closed at all times, except when adding waste.[5][8]
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Flammable liquid waste should be stored in a flammable storage cabinet.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10]
-
Do not dispose of this compound down the drain or in the regular trash.[10]
References
- 1. marquette.edu [marquette.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. bridgeslab.sph.umich.edu [bridgeslab.sph.umich.edu]
- 4. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. njit.edu [njit.edu]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. triumvirate.com [triumvirate.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
